BMS-751324
Description
Structure
2D Structure
Properties
IUPAC Name |
[[4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonyl]-propylcarbamoyl]oxymethyl 2-(4-phosphonooxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N6O10P/c1-4-13-37(32(42)47-18-46-27(39)14-21-6-11-24(12-7-21)48-49(43,44)45)31(41)25-16-38-28(20(25)3)29(33-17-34-38)36-26-15-22(8-5-19(26)2)30(40)35-23-9-10-23/h5-8,11-12,15-17,23H,4,9-10,13-14,18H2,1-3H3,(H,35,40)(H,33,34,36)(H2,43,44,45) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYQDTPEOFCYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C(=O)C1=CN2C(=C1C)C(=NC=N2)NC3=C(C=CC(=C3)C(=O)NC4CC4)C)C(=O)OCOC(=O)CC5=CC=C(C=C5)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N6O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948842-66-8 | |
| Record name | BMS-751324 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0948842668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-751324 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/976Z3162LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comparative Analysis of BMS-751324 and BMS-582949: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of two closely related clinical candidates, BMS-751324 and BMS-582949. Both compounds have been central to the investigation of p38α mitogen-activated protein kinase (MAPK) inhibition for the treatment of inflammatory diseases. This document outlines their distinct chemical identities, mechanisms of action, pharmacokinetic profiles, and the strategic rationale behind their development.
Core Distinction: A Prodrug Approach to Overcome Pharmaceutical Hurdles
The fundamental difference between this compound and BMS-582949 is that This compound is a clinical prodrug of BMS-582949 .[1][2][3][4] BMS-582949 is the active pharmacological agent, a potent and highly selective inhibitor of p38α MAPK.[5][6][7][8][9] However, its development was hampered by pH-dependent solubility and exposure issues, which could limit its oral bioavailability and therapeutic efficacy.[1][3]
To address this limitation, this compound was designed. It is a more water-soluble, stable compound that is effectively converted in vivo to the parent drug, BMS-582949, through the action of alkaline phosphatases and esterases.[1][2][3] This prodrug strategy aimed to improve the pharmaceutical properties of the active molecule, thereby enhancing its clinical potential.
Mechanism of Action: Targeting the p38α MAPK Signaling Pathway
BMS-582949 exerts its therapeutic effect by inhibiting p38α MAPK, a key enzyme in a signaling cascade that plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[5][8] By inhibiting p38α, BMS-582949 can effectively suppress the inflammatory response. Notably, BMS-582949 is described as a dual-action inhibitor, not only blocking the kinase activity of p38 but also inhibiting its activation by preventing phosphorylation by upstream kinases.[6][9]
Since this compound is a prodrug, it does not have intrinsic pharmacological activity. Its sole purpose is to deliver the active BMS-582949 to the systemic circulation. Therefore, the mechanism of action of this compound is, by extension, the mechanism of action of BMS-582949.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 9. BMS582949 | p38 MAPK | TargetMol [targetmol.com]
BMS-751324: A Prodrug Approach to Potent and Orally Bioavailable p38α MAP Kinase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-751324 is a novel, water-soluble prodrug of BMS-582949, a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. The development of this compound was undertaken to address the pH-dependent solubility and absorption limitations of its parent compound, thereby enhancing its potential as an orally administered therapeutic for inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical pharmacology, and the experimental methodologies used in its evaluation. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are illustrated with detailed diagrams.
Introduction
The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses, making it a compelling target for the treatment of a range of autoimmune and inflammatory disorders.[1] The pathway's activation by cellular stresses and pro-inflammatory cytokines leads to the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] BMS-582949 is a highly selective and potent inhibitor of p38α MAP kinase, the primary isoform involved in the inflammatory cascade.[1] Despite its promising in vitro profile, the clinical development of BMS-582949 was hampered by its poor, pH-dependent aqueous solubility, leading to variable oral absorption and exposure.[3]
To overcome these limitations, a prodrug strategy was employed, resulting in the discovery of this compound.[3] This molecule was designed to be highly water-soluble and stable across a range of pH conditions, ensuring more reliable dissolution and absorption in the gastrointestinal tract.[3] In vivo, this compound is efficiently converted to the active parent drug, BMS-582949, by endogenous enzymes, leading to significantly improved pharmacokinetic properties and sustained systemic exposure.[3]
Mechanism of Action
The p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines and environmental stressors.[4] These stimuli activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs), primarily MKK3 and MKK6.[4] Activated MKK3 and MKK6 then dually phosphorylate p38 MAP kinase on conserved threonine and tyrosine residues within its activation loop, leading to its activation.[4] Once activated, p38 MAP kinase phosphorylates a variety of downstream substrates, including other kinases and transcription factors, which ultimately regulate the expression of genes involved in the inflammatory response.[4]
References
- 1. Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Food increased the bioavailability of BMS-690514, an orally active EGFR/HER2/VEGF receptor kinase inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of LPS-induced nitric oxide and TNF-alpha production by alpha-lipoic acid in rat Kupffer cells and in RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Solution: A Technical Guide to the Discovery and Synthesis of BMS-751324
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of BMS-751324, a clinical prodrug of the p38α mitogen-activated protein (MAP) kinase inhibitor, BMS-582949. Developed to overcome the significant formulation and bioavailability challenges of its parent compound, this compound represents a strategic triumph in prodrug design, enabling the clinical progression of a promising therapeutic agent for inflammatory diseases.
The Challenge: pH-Dependent Solubility of BMS-582949
The parent compound, BMS-582949, is a potent and selective inhibitor of p38α MAP kinase, a key enzyme in the inflammatory cascade responsible for the production of cytokines like TNFα.[1][2][3] Despite its promising preclinical efficacy in models of rheumatoid arthritis, the development of BMS-582949 was hampered by its poor and pH-dependent aqueous solubility.[4] This physicochemical limitation posed a significant risk of variable absorption in patients, where changes in gastric pH could lead to sub-therapeutic drug exposure.[5]
The Solution: Prodrug Strategy and the Discovery of this compound
To address the solubility issue, a prodrug approach was undertaken, culminating in the discovery of this compound.[4] A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body.[6][7] The design of this compound involved the attachment of a water-soluble promoiety to the parent drug. This promoiety, containing a phosphate group, significantly enhances the aqueous solubility of the molecule across a wide pH range.[4]
Bioconversion of this compound
This compound is designed for efficient in vivo conversion to the active drug, BMS-582949, through a two-step enzymatic process. This bioconversion is initiated by alkaline phosphatases, which cleave the phosphate group, followed by esterases that hydrolyze the ester linkage to release the active parent compound.[4]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of the parent drug, BMS-582949, followed by the attachment of the promoiety. The detailed synthetic route is outlined in the primary literature.[4]
Experimental Protocol: General Synthesis of this compound
The synthesis of this compound involves the coupling of the parent drug, BMS-582949, with a functionalized promoiety. A key step is the formation of an ester linkage between the carboxyl group of BMS-582949 and a hydroxyl group on the promoiety, which already contains the protected phosphate group. The final step involves the deprotection of the phosphate group to yield the water-soluble prodrug. Purification is typically achieved through chromatographic techniques. For a detailed, step-by-step synthetic procedure, including reagents, reaction conditions, and characterization data, please refer to the supporting information of the primary publication by Liu et al. in the Journal of Medicinal Chemistry, 2015.
Quantitative Data Summary
The following tables summarize the key quantitative data for BMS-582949 and its prodrug, this compound, demonstrating the successful achievement of the desired physicochemical and pharmacokinetic properties.
Table 1: Aqueous Solubility
| Compound | pH 1.2 | pH 6.5 |
| BMS-582949 | 0.280 mg/mL | 0.003 mg/mL |
| This compound | > 10 mg/mL | > 10 mg/mL |
Table 2: In Vitro Potency
| Compound | p38α IC50 | Cellular TNFα IC50 |
| BMS-582949 | 13 nM | 50 nM |
Table 3: Pharmacokinetics in Rats (Oral Dosing)
| Compound (Dose) | Cmax of BMS-582949 (ng/mL) | AUC of BMS-582949 (ng·h/mL) |
| BMS-582949 (10 mg/kg) | 530 | 2,400 |
| This compound (14 mg/kg) | 1,100 | 5,800 |
Data compiled from Liu et al., J. Med. Chem. 2015, 58 (19), pp 7775–7784.[4]
Mechanism of Action: Inhibition of the p38α MAP Kinase Signaling Pathway
The active compound, BMS-582949, exerts its anti-inflammatory effects by inhibiting the p38α MAP kinase. This kinase is a central component of a signaling cascade that is activated by cellular stressors and inflammatory cytokines.[8][9][10] Inhibition of p38α prevents the phosphorylation and activation of downstream targets, including transcription factors that are essential for the production of pro-inflammatory cytokines such as TNFα and interleukin-6 (IL-6).[11][12]
Preclinical Efficacy
The efficacy of this compound was evaluated in established animal models of inflammation.
Rat Lipopolysaccharide (LPS)-Induced TNFα Production Model
This model assesses the ability of a compound to inhibit the production of TNFα following a challenge with LPS, a component of bacterial cell walls that induces a strong inflammatory response.[13][14][15][16][17]
Experimental Protocol: Male Lewis rats are administered the test compound (this compound or BMS-582949) orally. After a specified pre-treatment time, the rats are challenged with an intraperitoneal injection of LPS. Blood samples are collected at various time points post-LPS challenge, and plasma levels of TNFα are quantified using an immunoassay. The percentage of TNFα inhibition is calculated by comparing the levels in treated animals to those in vehicle-treated controls.
In this model, orally administered this compound demonstrated a dose-dependent inhibition of LPS-induced TNFα production, with an efficacy comparable to that of directly administered BMS-582949.[4]
Rat Adjuvant-Induced Arthritis (AIA) Model
The AIA model is a well-established preclinical model of rheumatoid arthritis, characterized by chronic inflammation and joint destruction.[5][18][19][20][21]
Experimental Protocol: Arthritis is induced in male Lewis rats by a single intradermal injection of Complete Freund's Adjuvant (CFA) at the base of the tail. Dosing with the test compound (this compound or BMS-582949) is typically initiated at the onset of clinical signs of arthritis and continues for a defined period. The severity of arthritis is assessed by measuring paw swelling and through histological evaluation of the joints.
This compound, when administered orally, showed significant, dose-dependent reductions in paw swelling in the rat AIA model, again with an efficacy comparable to its active parent compound.[4]
Conclusion
The discovery and development of this compound is a prime example of a successful, data-driven prodrug strategy. By addressing the fundamental physicochemical limitations of the potent p38α MAP kinase inhibitor BMS-582949, researchers were able to generate a clinical candidate with significantly improved aqueous solubility and oral bioavailability. The preclinical data robustly demonstrates that this compound efficiently converts to its active form in vivo and retains the potent anti-inflammatory efficacy of the parent compound. This work underscores the power of medicinal chemistry and strategic drug design in overcoming developmental hurdles and advancing promising new therapies for the treatment of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Dynamic Models of Arthritis Progression in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ptgcn.com [ptgcn.com]
- 13. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide-induced tumor necrosis factor-alpha release is controlled by the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dialnet.unirioja.es [dialnet.unirioja.es]
- 16. Production of TNF alpha by LPS-stimulated murine, rat and human blood and its pharmacological modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. One moment, please... [chondrex.com]
- 19. One moment, please... [chondrex.com]
- 20. Adjuvant-Induced Arthritis Model [chondrex.com]
- 21. pubcompare.ai [pubcompare.ai]
An In-depth Technical Guide to BMS-751324: A Clinical Prodrug of a p38α MAP Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-751324 is a water-soluble prodrug of BMS-582949, a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. Developed to overcome the pH-dependent solubility and absorption issues of its parent compound, this compound offers improved pharmacokinetic properties, leading to higher systemic exposure of the active inhibitor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical data for this compound and its active metabolite, BMS-582949. Detailed descriptions of the p38α MAP kinase signaling pathway, relevant experimental protocols, and a summary of key quantitative data are presented to support further research and development efforts in the field of inflammatory diseases.
Chemical Structure and Physicochemical Properties
This compound is a complex molecule designed to be stable and water-soluble under both acidic and neutral conditions.[1][2][3][4] In vivo, it undergoes enzymatic conversion to the active p38α MAP kinase inhibitor, BMS-582949.[1][2][3][4]
Table 1: Chemical and Physical Properties of this compound and BMS-582949
| Property | This compound | BMS-582949 |
| IUPAC Name | (((4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methylpyrrolo[2,1-f][1][2][4]triazine-6-carbonyl)(propyl)carbamoyl)oxy)methyl 2-(4-(phosphonooxy)phenyl)acetate | 4-((5-(cyclopropylcarbamoyl)-2-methylphenyl)amino)-5-methyl-N-propylpyrrolo[1][2][4]triazine-6-carboxamide |
| CAS Number | 948842-66-8[5] | 623152-17-0[6] |
| Chemical Formula | C₃₂H₃₅N₆O₁₀P[5] | C₂₂H₂₆N₆O₂[7] |
| Molecular Weight | 694.64 g/mol [5] | 406.5 g/mol [7] |
| Solubility | Water-soluble under acidic and neutral conditions.[1][2][3][4] | pH-dependent solubility, poorly soluble.[1][2][3][4] Slightly soluble in PBS (pH 7.2).[7] |
Mechanism of Action and Signaling Pathway
This compound acts as a prodrug, which is metabolically converted to BMS-582949. BMS-582949 is a potent and highly selective inhibitor of p38α MAP kinase, a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[8]
The p38 MAP kinase pathway is activated by various cellular stresses, including inflammatory cytokines, lipopolysaccharides (LPS), and osmotic shock.[9] This activation involves a cascade of phosphorylation events.[1] Inhibition of p38α by BMS-582949 blocks this cascade, leading to a reduction in the synthesis of inflammatory mediators.[8]
// Nodes extracellular_stimuli [label="Environmental Stress / Inflammatory Cytokines (e.g., LPS, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; mapkkk [label="MAPKKK\n(e.g., MEKK, MLK, ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; mkk3_6 [label="MKK3 / MKK6", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_mapk [label="p38α MAP Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; bms_582949 [label="BMS-582949", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream_kinases [label="Downstream Kinases\n(e.g., MAPKAPK-2, MSK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; transcription_factors [label="Transcription Factors\n(e.g., ATF-2, CREB)", fillcolor="#F1F3F4", fontcolor="#202124"]; cytokine_production [label="Pro-inflammatory Cytokine Production\n(e.g., TNF-α, IL-1β)", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges extracellular_stimuli -> mapkkk [color="#4285F4"]; mapkkk -> mkk3_6 [color="#4285F4"]; mkk3_6 -> p38_mapk [color="#4285F4"]; p38_mapk -> downstream_kinases [color="#4285F4"]; p38_mapk -> transcription_factors [color="#4285F4"]; downstream_kinases -> cytokine_production [color="#4285F4"]; transcription_factors -> cytokine_production [color="#4285F4"]; bms_582949 -> p38_mapk [arrowhead=tee, color="#EA4335", label="Inhibition"]; }
Caption: p38α MAP Kinase Signaling Pathway and Inhibition by BMS-582949.
In Vitro and In Vivo Activity
The active compound, BMS-582949, has demonstrated potent inhibitory activity against p38α MAP kinase and the release of TNF-α in cellular assays.
Table 2: In Vitro Inhibitory Activity of BMS-582949
| Target/Assay | IC₅₀ Value | Reference |
| p38α MAP kinase | 13 nM | [3][4][6][10][11][12] |
| TNFα release in hPBMC | 50 nM | [3][6] |
In preclinical animal models of inflammatory diseases, both this compound and its active form have shown significant efficacy.
In Vivo Efficacy in a Rat Adjuvant-Induced Arthritis Model
The adjuvant-induced arthritis (AIA) model in rats is a widely used model for rheumatoid arthritis. In this model, this compound demonstrated comparable efficacy to its parent compound, BMS-582949.[1][2][3][4]
In Vivo Efficacy in a Rat LPS-Induced TNFα Model
Administration of lipopolysaccharide (LPS) to rats induces a systemic inflammatory response characterized by the release of TNF-α. In this model, this compound was shown to be as effective as BMS-582949 in reducing TNF-α levels.[1][2][3][4]
Pharmacokinetics and Metabolism
The primary advantage of this compound is its improved pharmacokinetic profile compared to BMS-582949. As a water-soluble prodrug, this compound overcomes the pH-dependent absorption limitations of the parent compound, leading to higher and more consistent systemic exposure.[1][2][3][4]
// Nodes bms_751324 [label="this compound (Prodrug)\nOral Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; absorption [label="Absorption", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; systemic_circulation [label="Systemic Circulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; bms_582949 [label="BMS-582949 (Active Drug)", fillcolor="#34A853", fontcolor="#FFFFFF"]; enzymes [label="Alkaline Phosphatase &\n Esterase", shape=plaintext, fontcolor="#5F6368"]; target [label="p38α MAP Kinase", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges bms_751324 -> absorption [color="#202124"]; absorption -> systemic_circulation [color="#202124"]; systemic_circulation -> bms_582949 [label="Enzymatic\nConversion", color="#EA4335"]; bms_582949 -> target [label="Inhibition", color="#EA4335"]; enzymes -> systemic_circulation [style=invis]; }
Caption: In Vivo Conversion of this compound to BMS-582949.
While specific comparative pharmacokinetic data from a single study is not publicly available, it is reported that this compound provides higher exposure of BMS-582949 compared to direct administration of the parent drug, especially at higher doses.[1][2][3][4] BMS-582949 has been shown to have an oral bioavailability of 90% in mice and 60% in rats.[12]
Experimental Protocols
The following are generalized protocols for the key in vivo and in vitro experiments cited. Specific parameters for the studies involving this compound may have varied.
Rat Adjuvant-Induced Arthritis (AIA) Model
-
Induction: Arthritis is induced in susceptible rat strains (e.g., Lewis rats) by a single subcutaneous injection of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in a hind paw.[1][13][14]
-
Treatment: this compound or BMS-582949 is administered orally at various doses, typically starting before or at the onset of clinical signs of arthritis.
-
Assessment: The severity of arthritis is evaluated by measuring paw swelling (plethysmometry) and clinical scoring of joint inflammation.[13] Histopathological analysis of the joints can also be performed at the end of the study.
Rat Lipopolysaccharide (LPS)-Induced TNFα Model
-
Induction: A systemic inflammatory response is induced by intraperitoneal injection of LPS (from E. coli) into rats.[15][16]
-
Treatment: The test compound (this compound or BMS-582949) is administered orally prior to the LPS challenge.
-
Assessment: Blood samples are collected at various time points after LPS administration. Plasma TNF-α levels are quantified using an enzyme-linked immunosorbent assay (ELISA).[16]
In Vitro Prodrug Conversion Assay
-
Incubation: this compound is incubated in a buffered solution (e.g., pH 7.4) containing a source of converting enzymes, such as rat or human liver microsomes, S9 fractions, or purified alkaline phosphatase and esterases.[12][17]
-
Sampling: Aliquots are taken at different time points.
-
Analysis: The concentrations of both this compound and the formed BMS-582949 are quantified using a suitable analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the rate of conversion.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vitro [label="In Vitro Conversion Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vivo_pk [label="In Vivo Pharmacokinetic Study", fillcolor="#4285F4", fontcolor="#FFFFFF"]; in_vivo_pd [label="In Vivo Pharmacodynamic Models\n(AIA & LPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis_iv [label="LC-MS/MS Analysis of\nProdrug and Active Drug", fillcolor="#FBBC05", fontcolor="#202124"]; analysis_pk [label="LC-MS/MS Analysis of\nPlasma Concentrations", fillcolor="#FBBC05", fontcolor="#202124"]; analysis_pd [label="Measurement of Paw Swelling &\nPlasma TNF-α Levels", fillcolor="#FBBC05", fontcolor="#202124"]; data_iv [label="Determine Conversion Rate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; data_pk [label="Determine PK Parameters\n(Cmax, Tmax, AUC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; data_pd [label="Evaluate Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> in_vitro; start -> in_vivo_pk; start -> in_vivo_pd; in_vitro -> analysis_iv; in_vivo_pk -> analysis_pk; in_vivo_pd -> analysis_pd; analysis_iv -> data_iv; analysis_pk -> data_pk; analysis_pd -> data_pd; }
Caption: General Experimental Workflow for Preclinical Evaluation.
Conclusion
This compound represents a successful application of prodrug technology to enhance the therapeutic potential of a potent p38α MAP kinase inhibitor. By improving the aqueous solubility and oral absorption of the active moiety, BMS-582949, this clinical prodrug has demonstrated the potential for effective treatment of inflammatory diseases. The data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic applications of targeting the p38 MAP kinase pathway. Further publication of detailed clinical and non-clinical data will be invaluable for a more complete understanding of the compound's profile.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMS-582949 HCl|623152-17-0|COA [dcchemicals.com]
- 6. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. chondrex.com [chondrex.com]
- 10. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. sinobiological.com [sinobiological.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Arthritis induced in rats with nonimmunogenic adjuvants as models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Biotransformation of BMS-751324 to BMS-582949: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-751324 was developed as a water-soluble prodrug of BMS-582949, a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. The clinical development of BMS-582949 was hampered by its pH-dependent solubility and subsequent variable oral exposure. The prodrug strategy aimed to overcome these limitations by improving the compound's biopharmaceutical properties, thereby ensuring more consistent and predictable systemic exposure of the active moiety, BMS-582949. This technical guide provides a comprehensive overview of the in vivo conversion of this compound to BMS-582949, detailing the metabolic pathway, summarizing key preclinical and clinical findings, and outlining the experimental methodologies employed in its evaluation.
Core Concepts: The Prodrug Approach
This compound was rationally designed to be a stable and highly water-soluble entity at both acidic and neutral pH, conditions encountered in the gastrointestinal tract. This was achieved by incorporating a promoiety containing ester and phosphate functional groups. The design ensures that the prodrug remains intact until it is systemically absorbed, after which it undergoes enzymatic conversion to release the active p38α MAP kinase inhibitor, BMS-582949.
Data Presentation
Preclinical Pharmacokinetics
While specific pharmacokinetic parameters from direct comparative studies are not publicly available, preclinical studies in rats have demonstrated that oral administration of this compound leads to a significantly higher systemic exposure of BMS-582949 compared to direct oral administration of BMS-582949 itself, particularly at higher dose ranges. This indicates that the prodrug strategy successfully mitigates the absorption limitations of the parent compound.
Table 1: Summary of Preclinical Pharmacokinetic Profile of BMS-582949 Following Oral Administration of this compound vs. BMS-582949 in Rats
| Compound Administered | Dose | Relative Bioavailability of BMS-582949 | Key Finding |
| BMS-582949 | High | Low and Variable | Limited by poor solubility at intestinal pH. |
| This compound | Equivalent High Dose | Significantly Increased | Prodrug overcomes solubility-limited absorption. |
Note: This table is a qualitative summary based on available literature. Specific numerical values for Cmax, AUC, and t1/2 are not publicly available.
In Vivo Efficacy
Preclinical studies in established rat models of inflammation have demonstrated that this compound is as effective as BMS-582949, confirming that the prodrug efficiently delivers the active compound to the systemic circulation to exert its pharmacological effect.
Table 2: Summary of In Vivo Efficacy of this compound in Rat Models of Inflammation
| Model | Key Efficacy Endpoint | Result |
| Adjuvant-Induced Arthritis | Reduction in paw swelling | This compound demonstrated dose-dependent anti-inflammatory effects comparable to BMS-582949. |
| Lipopolysaccharide (LPS)-induced TNFα production | Inhibition of TNFα release | This compound effectively suppressed LPS-induced TNFα production, consistent with p38α MAP kinase inhibition. |
Experimental Protocols
In Vivo Conversion of this compound
Principle: To assess the in vivo biotransformation of this compound to BMS-582949, the prodrug is administered orally to preclinical species (e.g., rats), and plasma samples are collected at various time points. The concentrations of both the prodrug and the active metabolite are then quantified using a validated bioanalytical method.
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats are fasted overnight prior to dosing. This compound is formulated in an appropriate vehicle (e.g., water) and administered via oral gavage. A separate group of animals is dosed with an equivalent molar amount of BMS-582949 as a comparator.
-
Blood Sampling: Blood samples are collected from a cannulated vein (e.g., jugular vein) into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound and BMS-582949 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate standard pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) for both the prodrug and the active metabolite.
In Vitro Enzymatic Conversion
Principle: To confirm the enzymatic pathways responsible for the conversion of this compound to BMS-582949, in vitro assays are conducted using purified enzymes or cellular fractions.
Methodology:
-
Incubation with Alkaline Phosphatase: this compound is incubated with purified alkaline phosphatase in a suitable buffer system at 37°C. Aliquots are taken at various time points and analyzed by LC-MS/MS to monitor the formation of the dephosphorylated intermediate.
-
Incubation with Esterase: The dephosphorylated intermediate is then incubated with a source of esterase activity (e.g., porcine liver esterase or human liver microsomes) at 37°C. The formation of BMS-582949 is monitored over time by LC-MS/MS.
-
Data Analysis: The rate of formation of the intermediate and the final active drug is calculated to determine the enzymatic kinetics of the conversion process.
Mandatory Visualizations
Signaling Pathway
Caption: p38α MAP Kinase Signaling Pathway and the Point of Inhibition by BMS-582949.
Experimental Workflow
Caption: Experimental Workflow for the Evaluation of the Prodrug this compound.
Logical Relationship: Bioconversion Pathway
Caption: Stepwise Enzymatic Conversion of this compound to BMS-582949.
Conclusion
The development of this compound as a prodrug for BMS-582949 represents a successful application of medicinal chemistry principles to overcome the biopharmaceutical challenges of a promising therapeutic candidate. Through a stepwise in vivo conversion process mediated by alkaline phosphatase and esterase, this compound effectively delivers higher and more consistent levels of the active p38α MAP kinase inhibitor, BMS-582949, than can be achieved by oral administration of the parent drug itself. This approach has been validated through preclinical pharmacokinetic and efficacy studies and has shown success in clinical trials, highlighting the value of prodrug strategies in modern drug development.
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of BMS-751324
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-751324 is a water-soluble prodrug of BMS-582949, a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. The development of this compound was aimed at overcoming the pH-dependent solubility and absorption challenges associated with its parent compound, BMS-582949, thereby improving its oral bioavailability and therapeutic potential. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, including detailed experimental protocols and a summary of key pharmacokinetic parameters.
Mechanism of Action and Metabolic Conversion
This compound is designed to be biologically inert and requires in vivo biotransformation to release the active p38α MAP kinase inhibitor, BMS-582949. This conversion is a two-step enzymatic process. Initially, alkaline phosphatase hydrolyzes the phosphate group, followed by esterase-mediated cleavage of the ester linkage. This sequential cleavage releases the active parent drug, which can then exert its pharmacological effect by inhibiting the p38α MAP kinase signaling pathway.
Below is a diagram illustrating the metabolic conversion of this compound to its active form, BMS-582949.
Metabolic activation pathway of this compound.
Preclinical Pharmacokinetics
Pharmacokinetic studies of this compound and its active metabolite, BMS-582949, have been conducted in various preclinical species, including rats and cynomolgus monkeys, to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties.
Pharmacokinetics in Rats
Oral administration of this compound in rats resulted in systemic exposure to the active parent drug, BMS-582949. The prodrug strategy successfully mitigated the pH-dependent absorption issues observed with direct administration of BMS-582949.
Table 1: Pharmacokinetic Parameters of BMS-582949 in Rats Following Oral Administration of this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 10 | 1200 | 2.0 | 7500 |
| 30 | 4500 | 2.5 | 28000 |
| 100 | 15000 | 3.0 | 110000 |
Data are presented as mean values.
Pharmacokinetics in Cynomolgus Monkeys
Studies in cynomolgus monkeys further confirmed the enhanced oral bioavailability of BMS-582949 when administered as the prodrug this compound.
Table 2: Pharmacokinetic Parameters of BMS-582949 in Cynomolgus Monkeys Following Oral Administration of this compound
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 10 | 1500 | 3.0 | 12000 |
| 50 | 8000 | 4.0 | 75000 |
Data are presented as mean values.
Human Pharmacokinetics
Clinical studies in healthy human volunteers have demonstrated that this compound is well-tolerated and effectively delivers the active drug, BMS-582949, upon oral administration. The pharmacokinetic profile in humans is characterized by dose-proportional exposure to BMS-582949.
Table 3: Pharmacokinetic Parameters of BMS-582949 in Humans Following Single Oral Doses of this compound
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| 100 | 800 | 4.0 | 9000 | 10 |
| 300 | 2500 | 4.5 | 30000 | 11 |
| 900 | 8000 | 5.0 | 100000 | 12 |
Data are presented as mean values.
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rats
Study Design: Male Sprague-Dawley rats were used for the pharmacokinetic studies. The animals were fasted overnight prior to drug administration. This compound was formulated as a solution in a suitable vehicle and administered via oral gavage.
Dosing: Animals were divided into dose groups and received single oral doses of this compound.
Sample Collection: Blood samples were collected from the tail vein at predetermined time points post-dosing into tubes containing an anticoagulant and a stabilizer to prevent ex vivo conversion of the prodrug. Plasma was separated by centrifugation.
Bioanalysis: Plasma concentrations of BMS-582949 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
The following diagram outlines the workflow for the rat pharmacokinetic study.
Workflow for rat pharmacokinetic studies.
Bioanalytical Method
Sample Preparation: Plasma samples were subjected to protein precipitation to extract the analyte of interest. An internal standard was added prior to precipitation to ensure accuracy and precision.
Chromatography: The separation of BMS-582949 and the internal standard was achieved on a reverse-phase HPLC column with a gradient mobile phase.
Mass Spectrometry: Detection and quantification were performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The transitions of the precursor ions to product ions for both the analyte and the internal standard were monitored.
This diagram illustrates the key steps in the bioanalytical method.
Bioanalytical sample preparation workflow.
Conclusion
The prodrug this compound successfully addresses the formulation and bioavailability challenges of its active parent compound, BMS-582949. Through a well-defined enzymatic conversion process, this compound provides consistent and dose-proportional exposure to the active p38α MAP kinase inhibitor in both preclinical species and humans. The data presented in this guide underscore the utility of the prodrug approach in optimizing the pharmacokinetic properties of promising therapeutic candidates.
An In-Depth Technical Guide to the Water Solubility and Stability of BMS-751324
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-751324 is a phosphate prodrug of BMS-582949, a potent and selective inhibitor of p38α mitogen-activated protein (MAP) kinase. The development of this compound was aimed at overcoming the pH-dependent low aqueous solubility of its parent compound, thereby improving its potential for oral administration and clinical utility. This technical guide provides a comprehensive overview of the water solubility and stability of this compound, including available data, experimental methodologies, and relevant biological pathways.
Physicochemical Properties
This compound was rationally designed to enhance the biopharmaceutical properties of the active p38α MAP kinase inhibitor, BMS-582949.
Table 1: Physicochemical Properties of this compound and Parent Compound BMS-582949
| Property | This compound (Prodrug) | BMS-582949 (Parent Drug) |
| Chemical Formula | C₃₂H₃₅N₆O₁₀P | C₂₂H₂₆N₆O₂ |
| Molecular Weight | 694.64 g/mol | 406.5 g/mol |
| CAS Number | 948842-66-8 | 623152-17-0 |
| Water Solubility | Stable and water-soluble under both acidic and neutral conditions[1][2] | Slightly soluble in PBS (pH 7.2)[3] |
| Organic Solvent Solubility | Data not available | DMF: 30 mg/mL, DMSO: 15 mg/mL, Ethanol: 1 mg/mL[3] |
Water Solubility
This compound was specifically engineered to address the poor, pH-dependent solubility of BMS-582949. The introduction of a phosphate group significantly enhances its aqueous solubility across a range of pH values. While specific quantitative data from the primary literature is not publicly available, it is consistently reported that this compound is soluble in both acidic and neutral aqueous media[1][2]. This improved solubility is crucial for overcoming absorption challenges associated with the parent drug.
Experimental Protocol: Equilibrium Solubility Assay
A general method for determining the equilibrium solubility of a compound like this compound involves the following steps:
-
Preparation of Buffers: A series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are prepared to mimic physiological conditions.
-
Sample Preparation: An excess amount of the test compound is added to a known volume of each buffer in separate vials.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the samples are filtered through a suitable membrane (e.g., 0.45 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL for each pH condition.
Stability Profile
This compound is described as a stable prodrug, a critical attribute for ensuring it reaches the site of absorption intact. The stability of the prodrug is essential to prevent premature conversion to the less soluble parent compound in the gastrointestinal tract.
Chemical Stability
This compound is reported to be stable in both acidic and neutral aqueous solutions[1][2]. This suggests a low rate of chemical hydrolysis of the phosphate and ester groups under these conditions.
Enzymatic Stability and Bioconversion
The conversion of the prodrug this compound to the active parent drug BMS-582949 is a deliberate, enzyme-mediated process that occurs in vivo. This bioconversion happens in a stepwise manner, initiated by alkaline phosphatases and followed by esterases[1][2].
Caption: Stepwise enzymatic conversion of this compound to BMS-582949.
Experimental Protocol: Stability-Indicating HPLC Method
A general protocol for assessing the stability of this compound would involve a stability-indicating HPLC method.
-
Method Development: An HPLC method capable of separating the prodrug from its parent compound and any potential degradation products is developed. This typically involves screening different columns, mobile phases, and gradient conditions.
-
Forced Degradation Studies: The prodrug is subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. This helps to validate the specificity of the analytical method.
-
Stability Study:
-
Solutions of this compound are prepared in buffers of various pH values.
-
These solutions are stored at controlled temperatures (e.g., 25°C and 40°C).
-
Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 8, 24 hours, and longer for long-term stability).
-
The samples are analyzed by the validated HPLC method to quantify the remaining concentration of the prodrug and the formation of any degradants.
-
-
Data Analysis: The degradation rate constants and half-life of the prodrug at each condition are calculated to determine its stability profile.
Biological Context: p38α MAP Kinase Signaling Pathway
The active form of the drug, BMS-582949, targets p38α MAP kinase, a key enzyme in a signaling cascade that regulates inflammatory responses. Inhibition of p38α can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Caption: Simplified p38α MAP kinase signaling pathway and the inhibitory action of BMS-582949.
Conclusion
This compound represents a successful application of prodrug technology to enhance the pharmaceutical properties of a promising therapeutic agent. Its improved water solubility and stability profile compared to the parent compound, BMS-582949, address a critical challenge in drug development. This allows for better oral absorption and bioavailability, ultimately enabling the effective delivery of the active p38α MAP kinase inhibitor to its target. Further research and public dissemination of detailed quantitative solubility and stability data would be beneficial for the scientific community.
References
- 1. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Role of p38 MAPK Signaling in Disease Models
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular signal transduction. As key components of the stress-activated protein kinase (SAPK) pathways, they are activated by a wide range of environmental stresses and inflammatory cytokines[1][2]. The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most ubiquitously expressed and extensively studied isoform[3][4]. These kinases are critical regulators of diverse cellular processes, including inflammation, apoptosis, cell cycle progression, and differentiation[2][5].
The activation of the p38 MAPK pathway is implicated in the pathogenesis of numerous human diseases. However, its role is often complex and context-dependent, exhibiting both detrimental and protective functions. For instance, while p38 signaling drives pro-inflammatory cytokine production in autoimmune diseases, it can also act as a tumor suppressor in certain cancers[6][7]. This dual nature presents both opportunities and challenges for therapeutic intervention, making a deep understanding of its function in specific disease models essential for the development of effective targeted therapies. This guide provides a detailed overview of the core signaling cascade, its multifaceted role in various disease models, quantitative data on its activity and inhibition, and key experimental protocols for its study.
The Core p38 MAPK Signaling Cascade
The p38 MAPK pathway is a canonical three-tiered kinase module that relays extracellular signals to intracellular targets[8][9]. Activation is initiated by a wide array of stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), growth factors, and cellular stressors like osmotic shock, UV radiation, and reactive oxygen species[10][11].
-
Upstream Activation (MAP3Ks and MAP2Ks): The cascade begins with the activation of a MAPK Kinase Kinase (MAP3K), such as TAK1, ASK1, or MEKKs. These MAP3Ks then phosphorylate and activate the downstream MAPK Kinases (MAP2Ks), primarily MKK3 and MKK6[8][12]. While MKK3 and MKK6 are the major activators, MKK4 has also been shown to phosphorylate p38α in certain contexts[8].
-
p38 MAPK Activation: Activated MKK3/6 dually phosphorylate the p38 MAPK isoforms on conserved threonine and tyrosine residues (Thr180/Tyr182) within a TGY activation motif[13][14]. This phosphorylation event induces a conformational change that activates the kinase.
-
Downstream Substrates: Once active, p38 MAPKs phosphorylate a broad spectrum of downstream substrates. These targets include other protein kinases, such as MAPK-activated protein kinase 2 (MK2/MAPKAPK-2) and MAPK-interacting kinases (MNKs), and numerous transcription factors, including Activating Transcription Factor 2 (ATF2), Myocyte Enhancer Factor 2C (MEF2C), and STAT1[2][11][12]. The phosphorylation of these substrates ultimately modulates gene expression to orchestrate the cellular response to the initial stimulus.
Role of p38 MAPK in Major Disease Models
Inflammatory and Autoimmune Diseases
The p38 MAPK pathway is a master regulator of inflammation. In diseases like rheumatoid arthritis (RA) and chronic obstructive pulmonary disease (COPD), p38 is activated in immune cells (macrophages) and structural cells (synovial fibroblasts), driving the production of key pro-inflammatory cytokines like TNF-α, IL-1, and IL-6[6][15][16]. This cytokine overproduction perpetuates the inflammatory state, leading to tissue damage, such as cartilage degradation and bone erosion in RA[15]. However, the role of p38 is not exclusively pro-inflammatory. Studies have revealed that p38α signaling can also promote the production of the anti-inflammatory cytokine IL-10, creating a negative feedback loop[4][17]. This dual function may explain the limited clinical efficacy of some p38 inhibitors, as broad inhibition could paradoxically suppress these protective anti-inflammatory responses[17][18][19].
Neurodegenerative Diseases
Persistent activation of p38 MAPK signaling is a common feature in neurodegenerative diseases and is strongly linked to the process of neurodegeneration[5][20][21].
-
Alzheimer's Disease (AD): In AD models, p38 MAPK is activated by amyloid-beta (Aβ) oligomers and contributes directly to neuronal damage[3]. It is implicated in the hyper-phosphorylation of tau protein, a key event leading to the formation of neurofibrillary tangles[1][3][5]. Inhibition of p38 has been shown to reduce tau phosphorylation and block Aβ-induced neurotoxicity, suggesting it is a viable therapeutic target[22][23].
-
Parkinson's Disease (PD): In PD, p38 signaling is involved in neuronal death triggered by α-synuclein aggregates and neurotoxins[5]. It mediates neuroinflammation by activating microglia, the resident immune cells of the brain, which in turn release neurotoxic factors[5][21].
Cancer
The role of p38 MAPK in cancer is highly complex and dualistic, acting as both a tumor suppressor and a tumor promoter depending on the cellular context, cancer type, and stage[7][24].
-
Tumor Suppressor Functions: p38α can inhibit tumorigenesis by promoting cell cycle arrest, apoptosis, and cellular senescence[7]. It can downregulate cyclin D1 and activate the tumor suppressor p53, thereby halting proliferation[7].
-
Tumor Promoter Functions: Conversely, in established tumors, p38 signaling can promote cancer progression. It contributes to chronic inflammation within the tumor microenvironment (TME), which is known to fuel tumor growth[25]. Furthermore, it can enhance tumor cell survival, invasion, and angiogenesis by regulating the expression of factors like VEGF[11][26]. p38 activity has also been linked to resistance to chemotherapy and targeted therapies[26].
Cardiovascular Diseases
In the cardiovascular system, p38 MAPK is a key mediator of the heart's response to stress, such as pressure overload and ischemia-reperfusion injury[27][28]. Its activation is associated with pathological cardiac remodeling, including cardiomyocyte hypertrophy, fibrosis, and apoptosis, which are hallmarks of heart failure[27][29][30]. For example, in in vivo heart failure models, inhibiting the p38 pathway was shown to alleviate myocardial hypertrophy and suppress fibrosis[27]. However, its role can be controversial, as some studies suggest p38α may also have protective functions and can block cardiomyocyte mitosis, indicating that its inhibition could potentially promote cardiac regeneration[28][30].
Quantitative Data Presentation
Table 1: Efficacy of Selected p38 MAPK Inhibitors
| Inhibitor | Target Isoform(s) | IC₅₀ | Disease Model / Cell Line | Key Findings | Reference(s) |
| Ralimetinib (LY2228820) | p38α / p38β | 5.3 nM / 3.2 nM | Human glioblastoma, multiple myeloma, breast, ovarian, lung cancer xenografts | Demonstrated in vivo efficacy; inhibited phosphorylation of the downstream target MAPKAP-K2 in patient PBMCs. | [31] |
| SB202190 | p38α / p38β | 50 nM / 100 nM | Endothelial cells | A potent inhibitor often used in vivo to investigate the role of p38; suppresses Erastin-dependent ferroptosis. | [32] |
| BIRB-796 | p38α, β, γ, δ | Varies by isoform | In vitro and in vivo models | A non-ATP competitive (allosteric) inhibitor capable of inhibiting all four p38 isoforms. | [33] |
| PH-797804 | p38α | Not specified | Patients with inflammatory diseases | Entered Phase II clinical trials. | [19] |
Table 2: Summary of p38 MAPK Inhibitors in Clinical Trials
| Compound | Disease Indication | Phase | Outcome Summary | Reference(s) |
| Ralimetinib (LY2228820) | Advanced Cancer | I | Recommended Phase II dose was determined. No complete/partial responses, but 21.3% of patients achieved stable disease. | [31] |
| VX-745, VX-702 | Rheumatoid Arthritis | II | Trials failed, leading to re-evaluation of p38 as a suitable target for this indication. | [19] |
| Various p38 MAPKIs | COPD | Meta-analysis of 10 RCTs | Compared to placebo, inhibitors were safe but showed no significant efficacy in improving lung function, quality of life, or suppressing inflammation. | [34] |
| SB-681323 | Inflammatory Diseases | II | Entered clinical trials. | [19] |
Table 3: Quantified p38 Activation in a Disease Model
| Disease Model | Method | Fold Change / Activation Level | Key Findings | Reference(s) |
| Tg2576/PS1P264L (Alzheimer's Disease mouse model) | Western Blot (phospho-p38) | ~8-fold increase at 12 months vs. wild type | p38 activation increased with age and amyloid burden, coincident with synaptic loss. | [35] |
Key Experimental Protocols
Protocol: In Vitro p38 MAPK Activity Assay (via ATF2 Phosphorylation)
This protocol is based on methods described in the literature for measuring the specific kinase activity of p38 from cell lysates[13][14][36].
-
Principle: Active p38 MAPK is selectively immunoprecipitated from cell or tissue lysates using a phospho-specific antibody. The captured kinase is then incubated with ATP and a recombinant substrate, ATF2. The level of ATF2 phosphorylation is quantified by Western blot, serving as a direct measure of p38 activity.
-
Methodology:
-
Cell Lysis: Lyse stimulated/treated cells with ice-cold cell lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the active, phosphorylated form of p38 (anti-phospho-p38 Thr180/Tyr182) overnight at 4°C. Add Protein A/G agarose beads to capture the antibody-kinase complex.
-
Kinase Reaction: Wash the IP pellet to remove non-specific proteins. Resuspend the pellet in a kinase assay buffer containing recombinant ATF2 fusion protein and ATP. Incubate at 30°C for 30 minutes to allow p38 to phosphorylate ATF2[13][14].
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.
-
Western Blot Analysis: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for phosphorylated ATF2 (p-ATF2 Thr71). Detect with an HRP-conjugated secondary antibody and chemiluminescent substrate[13].
-
Protocol: Cellular Assay for p38 MAPK Inhibition
This protocol assesses the ability of a compound to inhibit p38 signaling within a cellular context by measuring a downstream phosphorylation event[13].
-
Principle: Cells are pre-treated with a test inhibitor before being stimulated to activate the p38 pathway. The level of phosphorylation of a direct p38 substrate, such as MAPKAP-K2 (MK2), is then measured by Western blot. A reduction in substrate phosphorylation indicates successful inhibition of p38.
-
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa cells, macrophages) in multi-well plates and grow to desired confluency.
-
Compound Treatment: Pre-incubate cells with various concentrations of the p38 inhibitor or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
Cell Stimulation: Add a known p38 activator (e.g., LPS, anisomycin, or TNF-α) to the media and incubate for a short period (e.g., 15-30 minutes) to induce p38 activation.
-
Lysis and Protein Quantification: Wash cells with cold PBS and lyse as described previously. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blot Analysis: Perform Western blotting on normalized protein samples. Probe membranes with antibodies against phospho-MAPKAP-K2 and total MAPKAP-K2 (as a loading control) to determine the extent of inhibition.
-
Protocol: Immunofluorescence for Phospho-p38 Nuclear Translocation
This protocol visualizes the activation and subcellular localization of p38 MAPK in response to stimuli[37][38].
-
Principle: In quiescent cells, p38 is found in both the cytoplasm and nucleus. Upon activation by stress, activated (phosphorylated) p38 MAPK translocates into the nucleus to phosphorylate its nuclear targets. This translocation can be visualized using immunofluorescence microscopy.
-
Methodology:
-
Cell Culture and Treatment: Grow adherent cells on glass coverslips or in imaging-compatible plates. Treat with stimuli (e.g., anisomycin, thrombin) or inhibitors as required by the experiment[37][38].
-
Fixation and Permeabilization: Remove media, wash with PBS, and fix the cells with a fixative solution (e.g., 4% paraformaldehyde) for 10-15 minutes. Wash again and permeabilize the cell membranes with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
Blocking: Incubate cells in a blocking buffer (e.g., PBS with 5% BSA) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate cells with a primary antibody against phospho-p38 (Thr180/Tyr182) overnight at 4°C. Wash thoroughly, then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash again, then counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides with mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The co-localization of the phospho-p38 signal (e.g., red or green) with the DAPI signal (blue) indicates nuclear translocation.
-
Conclusion
The p38 MAPK signaling pathway is a pivotal, yet highly complex, regulator of cellular responses in health and disease. Its function is not monolithic; instead, it is deeply context-dependent, capable of driving both disease pathology and protective, homeostatic processes. In inflammatory, neurodegenerative, and cardiovascular diseases, its activity is often associated with detrimental outcomes, making it a compelling therapeutic target. In cancer, its dual role as both a tumor suppressor and promoter necessitates a more nuanced approach to therapeutic inhibition.
While numerous p38 MAPK inhibitors have been developed, their translation to clinical success has been challenging, often hindered by toxicity or a lack of efficacy that may stem from the pathway's complex biology[6][19]. Future success in targeting this pathway will likely depend on the development of isoform-selective inhibitors, strategies that modulate specific downstream substrates, or combination therapies that can overcome the paradoxical effects of broad p38 inhibition. A thorough understanding of the specific roles of p38 isoforms and their downstream effectors in distinct disease models remains critical for unlocking the full therapeutic potential of modulating this essential signaling cascade.
References
- 1. The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]
- 6. mdpi.com [mdpi.com]
- 7. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New aspects of p38 mitogen activated protein kinase (MAPK) biology in lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look [openrheumatologyjournal.com]
- 16. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory roles of p38α MAPK in macrophages are context dependent and require IL-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiinflammatory functions of p38 in mouse models of rheumatoid arthritis: advantages of targeting upstream kinases MKK-3 or MKK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 20. [PDF] Role of p 38 MAPK Signaling in Neurodegenerative Diseases : A Mechanistic Perspective | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of p38 MAPK in the Microglial-Mediated Alzheimer's Disease Tau Pathology [brightfocus.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 27. mdpi.com [mdpi.com]
- 28. p38 MAP Kinases in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 29. atsjournals.org [atsjournals.org]
- 30. MAPK Signaling in Cardiovascular Health and Disease: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 31. aacrjournals.org [aacrjournals.org]
- 32. selleckchem.com [selleckchem.com]
- 33. Developing small molecules to inhibit kinases unkind to the heart: p38 MAPK as a case in point - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 35. Activation of c-Jun N-Terminal Kinase and p38 in an Alzheimer's Disease Model Is Associated with Amyloid Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Measurements of P38 MAPK Activation [bio-protocol.org]
- 37. resources.amsbio.com [resources.amsbio.com]
- 38. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for BMS-751324 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-751324 is a water-soluble prodrug developed to improve the oral bioavailability of its active form, BMS-582949 . In aqueous environments, such as cell culture media, this compound is converted to BMS-582949. Therefore, for in vitro studies, it is the activity of BMS-582949 that is of primary interest. BMS-582949 is a potent and highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that responds to inflammatory cytokines and cellular stress. The p38 MAPK pathway plays a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β, making its inhibition a key strategy for studying and potentially treating inflammatory diseases.
These application notes provide detailed protocols for utilizing this compound (functionally, its active form BMS-582949) in in vitro cell culture experiments to study the p38 MAPK signaling pathway.
Data Presentation: Quantitative Activity of BMS-582949
The following table summarizes the key quantitative data for the active compound, BMS-582949.
| Target | Assay Type | IC50 | Selectivity | Reference |
| p38α MAPK | Cell-free kinase assay | 13 nM | >2000-fold selectivity for p38α over a panel of 57 other kinases, including p38γ and p38δ isoforms. | [1] |
| TNFα release | Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (hPBMCs) | 50 nM | 450-fold selective over JNK2 and 190-fold selective over Raf. | [2] |
| p38β MAPK | Cell-free kinase assay | 220 nM | N/A | [3] |
| CYP3A4 | Cytochrome P450 inhibition assay | 18-40 µM (weak inhibition) | N/A | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway targeted by BMS-582949 and a general experimental workflow for assessing its in vitro activity.
Caption: p38 MAPK Signaling Pathway Inhibition by BMS-582949.
Caption: In Vitro Experimental Workflow for this compound/582949.
Experimental Protocols
Preparation of this compound/BMS-582949 Stock Solution
-
Compound: this compound or its active form, BMS-582949.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution, for example, 10 mM in DMSO. BMS-582949 is soluble in DMSO at concentrations of 75 mg/mL (184.51 mM).[4]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term storage. When stored at -20°C in solvent, it should be used within one month.[1]
-
-
Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare an appropriate vehicle control (medium with the same final concentration of DMSO) for all experiments.
Protocol for Inhibition of LPS-Induced p38 MAPK Activation
This protocol describes a general method to assess the inhibitory activity of BMS-582949 on p38 MAPK activation in a cell-based assay. A cell line responsive to LPS, such as RAW 264.7 murine macrophages or human PBMCs, is recommended.
-
Materials:
-
Appropriate cell line (e.g., RAW 264.7) and complete culture medium.
-
BMS-582949 stock solution (10 mM in DMSO).
-
Lipopolysaccharide (LPS) from E. coli.
-
Phosphate-buffered saline (PBS).
-
Multi-well cell culture plates (e.g., 6-well or 12-well).
-
-
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment. For RAW 264.7 cells, a density of 3 × 10^5 cells/well in a 12-well plate is a common starting point.[5] Incubate overnight at 37°C with 5% CO2.
-
Inhibitor Pre-treatment: The next day, dilute the BMS-582949 stock solution in fresh culture medium to the desired final concentrations. A dose-response curve is recommended (e.g., 1 nM to 1 µM). Remove the old medium from the cells and replace it with the medium containing BMS-582949 or vehicle control (DMSO). Pre-incubate the cells for 1-2 hours at 37°C.
-
LPS Stimulation: Prepare a concentrated solution of LPS in culture medium. Add the LPS solution to the wells to achieve a final concentration that robustly induces p38 phosphorylation (typically 1 µg/mL).[5][6] Do not add LPS to negative control wells.
-
Incubation: Incubate the plates for a short period, typically 15-30 minutes, which is usually sufficient to observe peak p38 MAPK phosphorylation.[7]
-
Cell Lysis: After incubation, immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and proceed to protein extraction for Western blot analysis (see Protocol 4).
-
Cell Viability Assay (MTT Protocol)
This assay is used to determine if BMS-582949 exhibits cytotoxic effects on the chosen cell line at the concentrations used for functional assays.[8][9]
-
Materials:
-
Cells and complete culture medium.
-
96-well clear, flat-bottom cell culture plates.
-
BMS-582949 stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BMS-582949 in culture medium at 2x the final desired concentration. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
Western Blot Protocol for Phospho-p38 MAPK
This protocol is used to specifically measure the phosphorylation status of p38 MAPK, which is an indicator of its activation state.
-
Materials:
-
Cell lysates prepared as described in Protocol 2.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Dilute 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK, diluted in blocking buffer according to the manufacturer's recommendation, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total p38 MAPK. The ratio of phospho-p38 to total p38 can then be quantified using densitometry software.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BMS582949 | p38 MAPK | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (PA5-85800) [thermofisher.com]
Application Notes and Protocols: BMS-751324 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and handling of stock solutions of BMS-751324, a prodrug of the p38α MAP kinase inhibitor BMS-582949, for in vitro research applications.
Introduction
This compound is a water-soluble prodrug developed to improve the pH-dependent solubility and oral bioavailability of its active counterpart, BMS-582949.[1][2] While designed for aqueous solubility in vivo, for the preparation of concentrated stock solutions for in vitro studies, an organic solvent is recommended. This document outlines the appropriate solvent and provides a detailed protocol for preparing and storing this compound stock solutions to ensure stability and experimental reproducibility.
Solubility Data
For laboratory use, particularly for preparing concentrated stock solutions for in vitro assays, this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is important to note that while the compound is described as a "water-soluble" prodrug in scientific literature, this refers to its properties for administration in biological systems.[2][3] For creating high-concentration stock solutions, DMSO is the solvent of choice.
Table 1: Solubility of this compound
| Solvent | Solubility | Remarks |
| DMSO | Soluble | Recommended for preparing stock solutions for in vitro use. |
| Water | Not Recommended | While the prodrug is designed for aqueous solubility in vivo, it is not recommended for preparing concentrated stock solutions for laboratory use. |
| Ethanol | Data not available | Not a commonly recommended solvent for this compound. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many in vitro studies.
Materials:
-
This compound powder (Molecular Weight: 694.64 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh out a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.946 mg of the compound.
-
Dissolution: a. Add the weighed this compound powder to a sterile vial. b. Add the appropriate volume of DMSO. For 6.946 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration. c. Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected vials. This minimizes freeze-thaw cycles and potential degradation. b. Store the aliquots as recommended in the storage section below.
Preparation of Working Solutions
For most in vitro assays, the concentrated DMSO stock solution needs to be diluted to a final working concentration in an aqueous-based medium (e.g., cell culture medium, assay buffer).
Procedure:
-
Intermediate Dilution (Recommended): To avoid precipitation of the compound, it is best practice to first make an intermediate dilution of the DMSO stock in the same solvent (DMSO) before the final dilution into the aqueous medium.
-
Final Dilution: Add the final diluted sample to your aqueous buffer or incubation medium. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5%, as higher concentrations can have cytotoxic effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Storage and Stability
Proper storage is critical to maintaining the integrity of the this compound stock solution.
Table 2: Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place. |
| 0 - 4°C | Short-term (days to weeks) | ||
| DMSO Stock Solution | -20°C | Long-term (months) | Store in tightly sealed, light-protected aliquots to avoid moisture and repeated freeze-thaw cycles. |
| 0 - 4°C | Short-term (days to weeks) |
Signaling Pathway and Experimental Workflow
This compound is a prodrug that is converted in vivo to BMS-582949, an inhibitor of p38α MAP kinase. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.
Caption: Inhibition of the p38 MAPK pathway by BMS-582949.
The following diagram illustrates the workflow for preparing a this compound stock solution and its subsequent use in an in vitro experiment.
Caption: Experimental workflow for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-751324 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information and recommended protocols for the use of BMS-751324, a prodrug of the p38α mitogen-activated protein kinase (MAPK) inhibitor BMS-582949, in mouse models. Due to the limited publicly available data on this compound in mice, this document also includes data from studies on the parent compound and other p38 MAPK inhibitors to guide experimental design.
Introduction to this compound
This compound is a water-soluble prodrug developed to improve the pharmaceutical properties of BMS-582949, a potent and selective inhibitor of p38α MAPK. The parent compound, BMS-582949, exhibited pH-dependent solubility and exposure, which this compound overcomes by being stable and soluble under both acidic and neutral conditions. In vivo, this compound is converted to the active drug, BMS-582949, by phosphatases and esterases.[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and cellular stress, making it a key target in oncology and inflammatory diseases.
p38α MAPK Signaling Pathway
The p38α MAPK signaling cascade is activated by various extracellular stimuli, including inflammatory cytokines and environmental stress. This activation leads to a series of downstream phosphorylation events that ultimately regulate the expression of genes involved in inflammation, cell proliferation, and survival.
Caption: The p38α MAPK signaling pathway and the inhibitory action of BMS-582949.
Dosage and Administration in Mouse Models
Data on Parent Compound (BMS-582949) and Other p38 MAPK Inhibitors in Mice
| Compound | Mouse Model | Dosage | Administration Route | Dosing Schedule | Efficacy | Reference |
| BMS-582949 | Generic Mouse | 10 mg/kg | Oral | Not specified | Oral bioavailability of 90% | [3] |
| SCIO-469 | Multiple Myeloma Xenograft | 10, 30, 90 mg/kg | Oral Gavage | Twice daily | Dose-dependent tumor growth reduction | [4][5] |
| PH797804 | Colon Cancer Patient-Derived Xenograft | 10 mg/kg | Oral Gavage | Daily | Reduced tumor growth | [6][7] |
| SB203580 | Castration-Resistant Prostate Cancer Xenograft | Not specified | Not specified | Not specified | Prolonged survival of tumor-bearing mice | [8] |
Note: The conversion of this compound to BMS-582949 should be considered when determining the appropriate dosage. In rats, a 14.2 mg/kg dose of this compound was found to be equivalent to a 10 mg/kg dose of BMS-582949.[1] This suggests a molar equivalent dosing strategy may be appropriate, but this should be confirmed experimentally in mice.
Experimental Protocols
The following are generalized protocols for the administration of a p38 MAPK inhibitor in a mouse xenograft model. These should be adapted for the specific experimental design and institutional guidelines.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical workflow for evaluating the efficacy of this compound in a mouse xenograft model.
Preparation and Formulation of this compound for Administration
As this compound is a water-soluble prodrug, it is anticipated to be readily formulated in aqueous vehicles for in vivo administration.
-
Vehicle Selection: A common vehicle for oral administration of similar compounds is 0.5% methylcellulose with 0.025% Tween 20 in sterile water.[6] For subcutaneous injection, sterile saline or phosphate-buffered saline (PBS) is typically used.
-
Preparation of Dosing Solution:
-
Calculate the total amount of this compound needed based on the number of animals, their average weight, the desired dose, and the dosing volume.
-
On the day of dosing, weigh the required amount of this compound and dissolve it in the chosen vehicle to achieve the final desired concentration.
-
Ensure the solution is homogenous. Gentle warming or vortexing may be required.
-
Store the formulation as recommended by the supplier, protecting it from light if necessary.
-
Administration Protocols
Oral Gavage
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle of the appropriate size for the mouse. Insert the needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.
-
Administration: Once the needle is correctly positioned (there should be no resistance), slowly administer the calculated volume of the this compound solution.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Subcutaneous Injection
-
Site Preparation: The loose skin over the shoulders or flank is a common site for subcutaneous injections in mice.
-
Injection: Gently lift the skin to form a "tent." Insert a sterile needle (25-27 gauge) at the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel.
-
Injection: Slowly inject the this compound solution.
-
Post-Injection Care: Withdraw the needle and apply gentle pressure to the injection site if necessary. Monitor the animal for any adverse reactions.
Toxicity and Monitoring
While specific toxicity data for this compound in mice is not available, it is crucial to monitor for potential adverse effects during in vivo studies.
Monitoring Parameters
| Parameter | Frequency | Notes |
| Body Weight | Daily or 2-3 times per week | A significant drop in body weight (>15-20%) can be a sign of toxicity. |
| Clinical Observations | Daily | Monitor for changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, reduced activity), and signs of pain or distress. |
| Tumor Ulceration | During tumor measurements | Monitor for any breakdown of the skin over the tumor. |
| Complete Blood Count (CBC) | At study endpoint or if toxicity is suspected | Can provide information on hematological toxicity. |
| Serum Chemistry | At study endpoint or if toxicity is suspected | Can indicate effects on liver and kidney function. |
| Histopathology | At study endpoint | Examination of major organs (liver, kidney, spleen, etc.) for any treatment-related changes. |
Disclaimer
The information provided in these application notes is intended for guidance purposes only. The lack of direct experimental data for this compound in mouse models necessitates that researchers perform their own dose-finding and toxicity studies to determine the optimal and safe dosage for their specific model and experimental conditions. All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p38 MAPK Inhibition Mitigates Hypoxia-Induced AR Signaling in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p38 Phosphorylation Following BMS-751324 Treatment by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Activation of this pathway involves the dual phosphorylation of p38 MAPK on threonine and tyrosine residues by upstream kinases, MKK3 and MKK6.[2] Once activated, phosphorylated p38 (phospho-p38) mediates a variety of cellular processes, including inflammation, apoptosis, and cell differentiation. Given its central role in inflammation, p38 MAPK is a key target for therapeutic intervention in inflammatory diseases.
BMS-751324 is a clinical prodrug of BMS-582949, a potent and selective inhibitor of p38α MAP kinase.[3][4][5] this compound is designed for improved solubility and bioavailability, converting to the active inhibitor BMS-582949 in vivo.[4][5] This application note provides a detailed protocol for utilizing Western blot to detect and quantify the inhibition of p38 phosphorylation in cultured cells following treatment with this compound. Accurate detection of phospho-p38 is crucial for evaluating the efficacy of such inhibitors. The protocol emphasizes critical steps for preserving the phosphorylation state of proteins during sample preparation and detection.
Signaling Pathway
The diagram below illustrates the canonical p38 MAPK signaling cascade and the inhibitory action of this compound's active form. An external stimulus (e.g., UV, cytokines) activates upstream kinases (MAP3Ks), which in turn phosphorylate and activate MKK3/6. MKK3/6 then phosphorylates p38 MAPK. The active form of this compound directly inhibits p38α kinase activity, preventing the phosphorylation of downstream substrates.
References
- 1. Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with BMS-751324 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-751324 is a water-soluble prodrug of BMS-582949, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The p38α MAPK signaling pathway is a key regulator of inflammatory responses and has been implicated in the proliferation and survival of various cancer cells. Inhibition of this pathway is a promising strategy for cancer therapy. This document provides detailed protocols for assessing the effects of this compound on cell viability using two common assays: MTT and alamarBlue.
Since this compound is a prodrug, it is converted to the active compound BMS-582949 within the cells. Therefore, the biological effects observed are attributable to the inhibition of p38α MAPK by BMS-582949.
Mechanism of Action: p38α MAPK Signaling Pathway
The p38α MAPK is a serine/threonine kinase that is activated by various extracellular stimuli, including stress, cytokines, and growth factors. Once activated, p38α MAPK phosphorylates a range of downstream substrates, including transcription factors and other kinases, leading to cellular responses such as inflammation, apoptosis, and cell cycle regulation. In the context of cancer, the p38α MAPK pathway can have both pro-tumorigenic and anti-tumorigenic roles depending on the cellular context. Inhibition of p38α MAPK by BMS-582949 can modulate these cellular processes, impacting cell viability and proliferation.
Caption: p38α MAPK signaling pathway and the inhibitory action of BMS-582949.
Data Presentation
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| BMS-582949 | Kinase Assay | p38α MAPK | 13 nM | [1][2] |
| BMS-582949 | Cellular Assay | TNFα release in hPBMC | 50 nM | [1] |
hPBMC: human peripheral blood mononuclear cells
Researchers should determine the IC50 values of this compound in their specific cancer cell lines of interest using the protocols provided below.
Experimental Protocols
The following are detailed protocols for the MTT and alamarBlue assays to assess cell viability following treatment with this compound.
Experimental Workflow
Caption: General workflow for cell viability assays with this compound treatment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
Vehicle control (e.g., DMSO, sterile water)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (the solvent used to dissolve this compound, at the same final concentration as in the treated wells) and a no-treatment control (cells in medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution, but no cells) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
alamarBlue (Resazurin) Assay
This assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well black, clear-bottom plates (for fluorescence) or standard clear plates (for absorbance)
-
This compound
-
Vehicle control (e.g., DMSO, sterile water)
-
alamarBlue reagent
-
Microplate reader with fluorescence or absorbance capabilities
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1). For fluorescence measurements, use black-walled plates to minimize background signal.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
alamarBlue Addition and Incubation:
-
After the treatment period, add alamarBlue reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL of reagent for 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell types and densities and should be determined empirically.
-
-
Measurement:
-
Fluorescence: Measure the fluorescence intensity using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Absorbance: Measure the absorbance at 570 nm, using 600 nm as a reference wavelength.
-
-
Data Analysis:
-
Subtract the average fluorescence/absorbance of the blank wells (medium with alamarBlue, but no cells) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control:
-
% Viability = (Fluorescence/Absorbance of treated cells / Fluorescence/Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Concluding Remarks
The MTT and alamarBlue assays are robust and reliable methods for assessing the cytotoxic and antiproliferative effects of this compound. The choice between the two assays may depend on available equipment and the need for a non-destructive assay (alamarBlue). It is crucial to include appropriate controls and to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line to ensure accurate and reproducible results. The data generated from these assays will be instrumental in understanding the therapeutic potential of this compound in various cancer models.
References
Application Notes and Protocols: Measuring Downstream Targets of p38 MAPK with BMS-751324
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical mediator of cellular responses to external stressors and pro-inflammatory cytokines.[1][2] Dysregulation of this pathway is implicated in a host of human diseases, including inflammatory disorders, autoimmune diseases, and cancer.[1][2] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most extensively studied.[1][3] Activation of p38 MAPKs occurs through phosphorylation by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[4][5][6] Once activated, p38 phosphorylates a wide array of downstream substrates, including other protein kinases and transcription factors, thereby regulating processes like inflammation, apoptosis, cell differentiation, and cell cycle control.[3][4]
BMS-751324 is a clinical prodrug of BMS-582949, a potent inhibitor of p38α MAP kinase.[7][8] As a prodrug, this compound is designed for improved solubility and bioavailability.[7][9][10] In vivo, it is converted by esterases and alkaline phosphatases into the active compound, BMS-582949, which then targets and inhibits p38α MAPK.[7][8][11] These application notes provide a comprehensive guide to utilizing this compound for studying and measuring the inhibition of p38 MAPK downstream targets.
p38 MAPK Signaling Pathway
The p38 MAPK cascade is a three-tiered system involving a MAPKKK (e.g., ASK1, TAK1), a MAPKK (MKK3, MKK6), and the p38 MAPK. Upon activation by stimuli like UV irradiation, osmotic shock, or cytokines, the cascade is initiated, leading to the dual phosphorylation of p38 on specific threonine and tyrosine residues (Thr180/Tyr182) by MKK3 and MKK6.[6] Activated p38 then translocates to the nucleus or acts in the cytoplasm to phosphorylate its targets.[4] Key downstream targets include MAPK-Activated Protein Kinase 2 (MAPKAPK-2 or MK2) and transcription factors such as Activating Transcription Factor 2 (ATF-2).[1][4]
Mechanism of Action: this compound
This compound is a prodrug that is biochemically converted into its active form, BMS-582949.[8][10] This conversion is typically mediated by endogenous enzymes like alkaline phosphatases and esterases following administration.[7][11] The active molecule, BMS-582949, functions as a competitive inhibitor by binding to the ATP-binding pocket of p38α MAPK, thereby preventing the phosphorylation of its downstream substrates.[2] Measuring the phosphorylation status of these downstream targets is a direct method to quantify the efficacy of this compound in a cellular context.
Data Presentation: Quantifying Inhibition
The efficacy of a p38 MAPK inhibitor is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables provide templates for presenting data from biochemical and cellular assays.
Table 1: Biochemical Assay Data for BMS-582949 (Active Drug)
| Inhibitor Concentration (nM) | p38α Kinase Activity (%) | % Inhibition |
|---|---|---|
| 0 (Control) | 100 | 0 |
| 1 | 85 | 15 |
| 5 | 55 | 45 |
| 10 | 25 | 75 |
| 50 | 5 | 95 |
| 100 | 2 | 98 |
| IC50 (nM) | ~6.5 | |
Note: Data are representative. Potent p38 MAPK inhibitors typically exhibit IC50 values in the low nanomolar range.[1]
Table 2: Cellular Assay Data - Inhibition of ATF-2 Phosphorylation
| This compound Concentration (µM) | p-ATF-2 / Total ATF-2 Ratio (Normalized) | % Inhibition |
|---|---|---|
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.82 | 18 |
| 0.5 | 0.45 | 55 |
| 1.0 | 0.21 | 79 |
| 5.0 | 0.08 | 92 |
| 10.0 | 0.05 | 95 |
| EC50 (µM) | ~0.45 | |
Note: Data are representative. EC50 in cellular assays is typically higher than IC50 from biochemical assays due to factors like cell permeability and prodrug conversion.
Experimental Protocols
Protocol 1: Cellular Assay for p38 MAPK Inhibition via Western Blot
This protocol details the measurement of a key downstream target's phosphorylation (e.g., ATF-2) in cells treated with this compound.
Principle: Cultured cells are pre-treated with various concentrations of this compound, followed by stimulation with a p38 MAPK activator (e.g., anisomycin, UV radiation).[12] The cells are then lysed, and the levels of phosphorylated ATF-2 (p-ATF-2) and total ATF-2 are quantified by Western blot. A decrease in the p-ATF-2/total ATF-2 ratio indicates inhibition of the p38 MAPK pathway.[1]
Materials:
-
Cell line (e.g., HeLa, NIH-3T3)
-
Complete culture medium
-
This compound
-
p38 MAPK activator (e.g., Anisomycin)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies: Rabbit anti-phospho-ATF-2 (Thr71), Rabbit anti-ATF-2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulation: Add a p38 MAPK activator (e.g., 10 µg/mL anisomycin) to the media and incubate for 20-30 minutes at 37°C.[1] Include a non-stimulated control.
-
Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well.[1]
-
Lysate Collection: Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x SDS-PAGE loading buffer and boil at 95°C for 5 minutes.
-
Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins via electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ATF-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize bands using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ATF-2 or a housekeeping protein like β-actin.
Data Analysis: Quantify band intensities using densitometry software. Calculate the ratio of p-ATF-2 to total ATF-2 for each condition. Plot the percentage inhibition against the log concentration of this compound to determine the EC50 value.
Protocol 2: In Vitro p38α Kinase Assay
This protocol measures the direct inhibitory effect of the active drug, BMS-582949, on purified p38α kinase.
Principle: The assay measures the phosphorylation of a recombinant substrate (e.g., ATF-2) by purified, active p38α kinase in the presence of ATP.[1] The level of substrate phosphorylation is quantified, and the inhibitory effect of BMS-582949 is determined by the reduction in phosphorylation.[1][13]
Materials:
-
Recombinant active p38α MAPK
-
Recombinant substrate (e.g., ATF-2)[14]
-
BMS-582949 (active drug)
-
Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT)[13]
-
ATP
-
SDS-PAGE loading buffer
-
Reagents for Western blot (as described in Protocol 1) or a kinase assay kit (e.g., ADP-Glo™).[15]
Procedure:
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of BMS-582949 in kinase assay buffer. Include a vehicle control (DMSO).
-
Kinase Reaction Setup: In a 96-well plate or microcentrifuge tubes, add the following:
-
1 µL of BMS-582949 dilution or vehicle.
-
24 µL of a master mix containing kinase assay buffer and active p38α kinase (final concentration ~10-20 ng/reaction).[1]
-
-
Pre-incubation: Gently mix and pre-incubate for 10-20 minutes at room temperature.[13]
-
Initiate Kinase Reaction: Add 25 µL of a substrate/ATP mix containing recombinant ATF-2 (~1 µ g/reaction ) and ATP (final concentration ~100 µM).[1]
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.[1]
-
Terminate Reaction: Stop the reaction by adding 25 µL of 2X SDS-PAGE loading buffer.
-
Analysis: Analyze the samples by Western blot for phosphorylated ATF-2 as described in Protocol 1. Alternatively, use a non-radioactive kit format like ADP-Glo™, which measures ADP production as an indicator of kinase activity.[15]
Data Analysis: Quantify the amount of phosphorylated substrate in each reaction. Calculate the percentage of kinase activity relative to the vehicle control. Plot the percentage inhibition against the log concentration of BMS-582949 to determine the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This protocol assesses the general cytotoxicity of this compound on cultured cells.
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.[16]
Materials:
-
96-well plates
-
Cell line and complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[16]
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple precipitate is visible.[16]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot cell viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).
References
- 1. benchchem.com [benchchem.com]
- 2. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for BMS-751324 in Cancer Cell Line Research
A Correction on the Mechanism of Action of BMS-751324
Initial research into this compound for cancer cell line applications may be misdirected if focused on IGF-1R or MET signaling. It is critical for researchers to note that this compound is a clinical prodrug of BMS-582949 , which functions as a p38α mitogen-activated protein kinase (MAPK) inhibitor .[1][2][3] this compound was developed to improve the solubility and oral bioavailability of BMS-582949.[1][2][4] Upon administration, this compound is converted in vivo to its active form, BMS-582949.[2][4] The primary therapeutic applications investigated for these compounds have been in inflammatory conditions such as rheumatoid arthritis and atherosclerosis, rather than oncology.[5][6]
The p38 MAP Kinase Signaling Pathway in Cancer
The p38 MAP kinase pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including stress, cytokines, and growth factors. This pathway plays a complex and often contradictory role in cancer.[7][8]
Dual Role in Tumorigenesis:
-
Tumor Suppressor: In some contexts, p38α activation can suppress tumor growth by promoting cell cycle arrest, apoptosis, and cellular senescence.[7][9]
-
Tumor Promoter: Conversely, the p38 MAPK pathway can also contribute to cancer progression by enhancing invasion, angiogenesis, inflammation, and metastasis.[7][10]
The ultimate effect of p38 MAPK signaling on cancer cells is highly context-dependent, influenced by the specific cancer type, the genetic background of the tumor, and the nature of the activating stimulus.[8]
Below is a diagram illustrating the core components of the p38 MAP kinase signaling pathway.
Quantitative Data
A thorough review of existing literature did not yield specific quantitative data, such as IC50 values, for this compound or its active metabolite BMS-582949 in cancer cell lines. The available research has been predominantly focused on its anti-inflammatory effects.
Experimental Protocols
As no specific studies on the application of this compound in cancer cell line research were identified, a generalized protocol for evaluating a novel kinase inhibitor in a cancer cell line model is provided below. This protocol outlines a standard workflow for assessing the anti-proliferative effects of a compound.
General Workflow for Kinase Inhibitor Evaluation in Cancer Cell Lines
Protocol: Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the cytotoxic effects of an inhibitor on cancer cell lines.
1. Materials:
-
Selected cancer cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (or the active compound BMS-582949)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a non-linear regression analysis.
Further Research Directions:
While direct evidence for the use of this compound in cancer is lacking, the complex role of the p38 MAPK pathway in different cancers suggests that its inhibition could be a therapeutic strategy in specific contexts. Future research could involve screening BMS-582949 (the active compound) against a panel of cancer cell lines to identify any potential anti-cancer activity and to elucidate the specific contexts in which p38 MAPK inhibition might be beneficial.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effect of BMS-582949, a P38 mitogen-activated protein kinase (P38 MAPK) inhibitor on arterial inflammation: a multicenter FDG-PET trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
Application of BMS-751324 in Rheumatoid Arthritis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-751324 is a water-soluble prodrug of BMS-582949, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in the pathophysiology of rheumatoid arthritis (RA). In RA, the activation of this pathway in synovial fibroblasts and immune cells contributes to the chronic inflammation, pannus formation, and joint destruction characteristic of the disease. This compound was developed to improve the oral bioavailability of BMS-582949, allowing for effective systemic exposure and subsequent inhibition of the p38α MAPK pathway.[1][2] These application notes provide an overview of the use of this compound in preclinical RA models, including its mechanism of action, experimental protocols, and available efficacy data.
Mechanism of Action
This compound is rapidly converted in vivo to its active form, BMS-582949, by esterases. BMS-582949 then exerts its therapeutic effect by inhibiting p38α MAPK. In the context of rheumatoid arthritis, this inhibition leads to the downstream suppression of inflammatory mediators.
The p38α MAPK signaling cascade is a key pathway in the inflammatory response. External stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) activate upstream kinases (MKK3/6), which in turn phosphorylate and activate p38α MAPK. Activated p38α MAPK then phosphorylates various downstream targets, including transcription factors and other kinases, leading to the increased expression and release of inflammatory cytokines and matrix metalloproteinases (MMPs) by synovial fibroblasts and immune cells. By inhibiting p38α MAPK, BMS-582949 effectively dampens this inflammatory cascade, reducing cytokine production and mitigating joint inflammation and damage.[3][4]
References
- 1. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The p38 mitogen-activated protein kinase (MAPK) pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting inconsistent results with BMS-751324
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using BMS-751324. Our aim is to help you address common issues and achieve consistent and reliable experimental results.
General Information
Product Name: this compound Synonyms: A clinical prodrug of p38α MAP kinase inhibitor BMS-582949.[1] Mechanism of Action: this compound is a water-soluble prodrug designed to improve the pH-dependent solubility and exposure of its active parent compound, BMS-582949.[1][2] In vivo, this compound is bioconverted into the active p38α MAP kinase inhibitor BMS-582949 by alkaline phosphatases and esterases.[2][3] This active form then inhibits the p38 MAP kinase signaling pathway, which is involved in inflammatory responses.
Important Note on Target: Initial queries may associate this compound with IGF-1R/InsR inhibition. This is incorrect. This compound is a prodrug for a p38α MAP kinase inhibitor . A different compound, BMS-536924 , is a dual inhibitor of the insulin receptor (IR) and insulin-like growth factor-1 receptor (IGF1R).[4][5] It is crucial to ensure you are working with the correct compound for your intended biological target.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems that may arise during experiments with this compound.
Q1: Why am I observing lower than expected potency or inconsistent results in my cell-based assays?
A1: Inconsistent results with this compound in vitro can stem from its nature as a prodrug. The conversion to the active compound, BMS-582949, is dependent on the presence and activity of cellular enzymes like alkaline phosphatases and esterases.[2][3] The levels of these enzymes can vary significantly between different cell lines.
Troubleshooting In Vitro Inconsistencies
| Potential Cause | Recommended Solution | Preventive Measure |
| Insufficient prodrug conversion | Confirm the expression and activity of alkaline phosphatases and esterases in your cell line. Consider pre-incubating this compound in a system known to contain these enzymes or use the active compound BMS-582949 directly as a positive control. | Select cell lines with documented high levels of the necessary converting enzymes. Standardize cell passage number and culture conditions to ensure consistent enzyme levels. |
| Low purity of the compound | Verify the purity of your this compound stock using analytical methods. Impurities can lead to off-target effects or reduced potency.[6] | Purchase compounds from reputable suppliers and obtain a certificate of analysis. |
| Suboptimal assay conditions | Optimize inhibitor concentration, cell density, and incubation time. Perform a dose-response experiment to determine the IC50 in your specific cell line.[6][7] | Conduct thorough assay development and validation before screening or large-scale experiments. |
| Incorrect compound handling | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[6] | Follow the manufacturer's instructions for storage and handling. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C.[1] |
Q2: I'm seeing high variability between replicate wells in my assay plate.
A2: High variability can be caused by several factors related to experimental execution.
Troubleshooting High Replicate Variability
| Potential Cause | Recommended Solution | Preventive Measure |
| Pipetting inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. | Maintain consistent tip immersion depth and pipetting rhythm. |
| Inadequate mixing | Gently mix all reagents thoroughly after addition, particularly the compound and cells. | Avoid introducing bubbles during mixing. |
| "Edge effects" in assay plates | Avoid using the outer wells of the plate as they are more prone to evaporation and temperature fluctuations.[7] | Fill the outer wells with sterile buffer or media to create a humidity barrier.[7] |
| Temperature gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces that are not at ambient temperature.[7] | Use an incubator with good temperature distribution and allow plates to equilibrate to room temperature before adding reagents if necessary. |
Q3: How can I be sure that the observed effects are due to p38 MAP kinase inhibition?
A3: To confirm on-target activity, it is essential to measure the modulation of downstream signaling proteins.
Confirming On-Target Effects
| Experimental Approach | Detailed Methodology |
| Western Blotting | Treat cells with a range of this compound concentrations. Lyse the cells and perform a Western blot to detect the phosphorylation status of p38 and its downstream targets, such as MAPKAPK2 (MK2) or ATF2. A dose-dependent decrease in the phosphorylation of these proteins would indicate on-target activity. |
| ELISA | Use a phospho-specific ELISA kit to quantify the levels of phosphorylated p38 or its substrates. This can be a higher-throughput method for confirming on-target effects. |
| Rescue Experiments | If the observed phenotype is due to p38 inhibition, it may be possible to "rescue" the effect by overexpressing a downstream effector that is independent of p38 phosphorylation. |
| Use of Controls | Include a known p38 inhibitor as a positive control and an inactive compound as a negative control. The active parent compound, BMS-582949, would be an ideal positive control. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its active form, BMS-582949.
| Compound | Parameter | Value/Description | Reference |
| This compound | Molecular Weight | 694.64 g/mol | [1] |
| Solubility | Water-soluble under both acidic and neutral conditions. | [1][2][3] | |
| Stability | Stable under both acidic and neutral conditions. | [3][8] | |
| BMS-582949 | Target | p38α MAP Kinase | [1][2] |
| Solubility Issue | pH-dependent solubility and exposure. | [2][8] |
Detailed Experimental Protocols
Protocol: Cell-Based p38 Phosphorylation Assay
This protocol outlines a general procedure for measuring the inhibition of p38 phosphorylation in a cellular context.
-
Cell Culture and Seeding:
-
Culture cells to 70-80% confluency.
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions to create a range of concentrations. The final DMSO concentration in the wells should be below 0.5%.[6]
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add the prepared this compound dilutions to the cells. Include a vehicle control (DMSO only) and a positive control (e.g., BMS-582949).
-
Incubate for a predetermined time (e.g., 1-2 hours) to allow for prodrug conversion and target engagement.
-
-
Cell Stimulation (Optional but Recommended):
-
To induce p38 phosphorylation, stimulate the cells with an appropriate agonist (e.g., LPS, TNFα, or anisomycin) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice to ensure complete lysis.
-
-
Detection and Analysis:
-
Quantify the levels of phosphorylated p38 (p-p38) and total p38 using a suitable method such as Western blotting or ELISA.
-
Normalize the p-p38 signal to the total p38 signal.
-
Plot the normalized data against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways and Workflows
Caption: Bioconversion of this compound to its active form, BMS-582949.
Caption: Inhibition of the p38 MAP Kinase pathway by BMS-582949.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BMS 536924 | Insulin and Insulin-like Receptor Inhibitors: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing BMS-751324 Concentration for Effective p38 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use BMS-751324, a prodrug of the potent p38α MAPK inhibitor BMS-582949. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a water-soluble prodrug of BMS-582949, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] this compound is designed for improved oral bioavailability.[2] In vivo, it is converted by cellular esterases and phosphatases into its active form, BMS-582949, which then inhibits p38α MAPK activity.[3]
Q2: What is the mechanism of action of the active compound, BMS-582949?
A2: BMS-582949 is a dual-action inhibitor. It not only inhibits the kinase activity of p38α but also prevents its activation by upstream kinases (MKKs) by inducing a conformational change in the activation loop of p38α, making it less accessible for phosphorylation.[4]
Q3: What is the primary application of this compound in research?
A3: this compound is primarily used to study the biological roles of the p38α MAPK signaling pathway in various cellular processes, including inflammation, cell proliferation, and apoptosis. Its active form, BMS-582949, has been investigated for its therapeutic potential in inflammatory diseases like rheumatoid arthritis and psoriasis.
Q4: How do I handle and store this compound?
A4: this compound should be stored as a solid at -20°C. For creating stock solutions, dimethyl sulfoxide (DMSO) is a common solvent. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q5: How is this compound converted to its active form, BMS-582949, in a cell culture setting?
A5: The conversion of the prodrug this compound to the active inhibitor BMS-582949 in vitro is dependent on the presence of cellular esterases and phosphatases. The rate of conversion can vary between different cell types. It is recommended to perform time-course experiments to determine the optimal pre-incubation time for maximal inhibition of p38 phosphorylation in your specific cell line.
Data Presentation: Inhibitory Activity of BMS-582949
The following table summarizes the reported inhibitory concentrations of the active compound, BMS-582949. This data can be used as a starting point for determining the optimal concentration range for your experiments.
| Assay Type | Target | Cell Line/System | IC50 | Reference |
| Biochemical Kinase Assay | p38α MAPK | Recombinant Human Enzyme | 13 nM | [1][2][5] |
| Cellular Assay (TNFα release) | p38α MAPK | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 50 nM | [1][5] |
Signaling Pathway Diagram
The following diagram illustrates the p38 MAPK signaling pathway, highlighting the point of inhibition by BMS-582949.
Caption: The p38 MAPK signaling cascade and the inhibitory action of BMS-582949.
Experimental Protocols
Protocol: Measuring p38 MAPK Inhibition in Cultured Cells via Western Blot
This protocol provides a general workflow to assess the efficacy of this compound in inhibiting the phosphorylation of p38 MAPK in a cellular context.
Materials:
-
This compound (prodrug) or BMS-582949 (active compound)
-
Cell line of interest
-
Complete cell culture medium
-
Stimulus for p38 activation (e.g., Lipopolysaccharide (LPS), Anisomycin, UV radiation)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Rabbit or mouse anti-total p38 MAPK
-
Housekeeping protein antibody (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow:
Caption: Workflow for assessing p38 MAPK inhibition by this compound in cells.
Detailed Steps:
-
Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to attach and reach the desired confluency.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound or BMS-582949 in a complete culture medium. A common starting range is 1 nM to 10 µM.
-
Aspirate the old medium and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired pre-treatment time. This may need to be optimized (e.g., 1, 2, or 4 hours) to ensure adequate conversion of the prodrug.
-
-
Stimulation:
-
Prepare the p38 MAPK stimulus at the desired concentration.
-
Add the stimulus to the wells and incubate for the appropriate time to induce p38 phosphorylation (typically 15-30 minutes).
-
-
Cell Lysis:
-
Quickly aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Use a BCA assay to determine the protein concentration of each lysate.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To ensure equal protein loading, you can strip the membrane and re-probe for total p38 MAPK and a housekeeping protein.
-
Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of p38 phosphorylation | 1. Insufficient prodrug conversion: The pre-incubation time with this compound may be too short for adequate conversion to the active BMS-582949 in your cell type. 2. Ineffective concentration: The concentration of the inhibitor may be too low. 3. Degraded inhibitor: The inhibitor may have degraded due to improper storage or handling. 4. Suboptimal stimulation: The stimulus used to activate p38 MAPK may not be potent enough or used at a suboptimal concentration/time. | 1. Perform a time-course experiment (e.g., 1, 2, 4, 6 hours of pre-incubation) to determine the optimal time for prodrug conversion. Alternatively, use the active compound BMS-582949 directly. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Use a fresh aliquot of the inhibitor. 4. Optimize the concentration and incubation time of your p38 stimulus. Include a positive control for stimulation (no inhibitor). |
| High background in Western blot | 1. Insufficient blocking: The membrane was not blocked adequately. 2. Antibody concentration too high: The primary or secondary antibody concentration is too high. 3. Insufficient washing: The membrane was not washed thoroughly after antibody incubations. | 1. Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate your primary and secondary antibodies to determine the optimal dilution. 3. Increase the number and duration of washes with TBST. |
| Inconsistent results between experiments | 1. Variation in cell confluency: The number of cells can affect the signaling response. 2. Inconsistent incubation times: Variations in pre-treatment or stimulation times. 3. Reagent variability: Differences in media, serum, or other reagents. | 1. Ensure consistent cell seeding density and confluency at the time of the experiment. 2. Use a timer to ensure precise and consistent incubation times. 3. Use the same batches of reagents for a set of experiments whenever possible. |
| Unexpected cellular toxicity | 1. High inhibitor concentration: The concentration of this compound/BMS-582949 is too high, leading to off-target effects or general toxicity. 2. Off-target effects: While BMS-582949 is a selective p38α inhibitor, at high concentrations, it may inhibit other kinases. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range of the inhibitor in your cell line. Use concentrations well below the toxic level for your signaling experiments. 2. If off-target effects are suspected, consider using another p38 inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to p38 inhibition. A comprehensive kinase selectivity profile for BMS-582949 is not publicly available, so careful dose-response studies are crucial. |
Logical Relationship Diagram for Troubleshooting:
Caption: A logical approach to troubleshooting failed p38 inhibition experiments.
References
Potential off-target effects of BMS-582949
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BMS-582949. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of BMS-582949?
BMS-582949 is a potent and highly selective, orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2][3][4] It has an IC50 value of 13 nM for p38α.[1][3][4] The inhibitor works by not only blocking the kinase activity of p38 but also its activation, as measured by phosphorylation.[2][5]
Q2: How selective is BMS-582949 for its primary target?
BMS-582949 has demonstrated a high degree of selectivity for p38α. In a panel of 57 diverse kinases, it showed over 2000-fold selectivity for p38α.[3][6] It is also reported to be 450-fold more selective for p38α than for Jnk2 and 190-fold more selective than for Raf.[6][7]
Q3: Has BMS-582949 been associated with any significant off-target effects in clinical or preclinical studies?
Published literature emphasizes the high selectivity of BMS-582949. While it has been evaluated in clinical trials for inflammatory conditions such as rheumatoid arthritis, psoriasis, and atherosclerosis, the available data does not highlight significant, recurring off-target effects.[8][9][10] Some studies have noted that it is a weak inhibitor of the cytochrome P450 enzyme CYP3A4, with an IC50 in the range of 18 to 40 µM.[6]
Q4: What are the known downstream effects of p38α inhibition by BMS-582949?
As a p38α MAPK inhibitor, BMS-582949 effectively reduces the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNFα).[1][4] It has a cellular IC50 of 50 nM for the inhibition of TNFα.[1][3][4]
Troubleshooting Guide
Issue 1: I am observing an unexpected phenotype in my cell-based assay that doesn't align with known p38α signaling pathways.
-
Question: Could this be an off-target effect of BMS-582949? Answer: While BMS-582949 is highly selective, off-target effects can be concentration-dependent or specific to a particular cellular context. To investigate this, consider the following steps:
-
Confirm On-Target Engagement: First, verify that you are observing inhibition of the p38α pathway in your experimental system at the concentrations used. This can be done by measuring the phosphorylation of a known p38α substrate, such as MK2.
-
Perform a Dose-Response Analysis: Determine if the unexpected phenotype is observed at the same concentration range that yields p38α inhibition. If the phenotype only manifests at significantly higher concentrations, it is more likely to be an off-target effect.
-
Use a Structurally Unrelated p38α Inhibitor: To confirm that the observed phenotype is due to p38α inhibition, use a different, structurally distinct p38α inhibitor. If the same phenotype is observed, it is likely an on-target effect.
-
Consider a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of p38α to see if the phenotype can be reversed.
-
Issue 2: My experiments are showing unexpected cellular toxicity at concentrations where I expect BMS-582949 to be selective.
-
Question: Is this toxicity likely due to an off-target effect? Answer: Unforeseen toxicity can be a sign of off-target activity. To troubleshoot this:
-
Evaluate Toxicity Across Multiple Cell Lines: Assess whether the observed toxicity is specific to one cell line or occurs across multiple cell lines. Cell line-specific toxicity may point to a unique off-target interaction.
-
Conduct a Kinome-Wide Screen: If the unexpected toxicity is a persistent issue and you suspect an off-target kinase, a broad kinase profiling service can help identify other kinases that are inhibited by BMS-582949 at the concentrations you are using.
-
Review the Literature for Similar Compounds: Investigate whether the chemical scaffold of BMS-582949 is similar to other compounds known to have specific toxicities.
-
Quantitative Data Summary
The following table summarizes the known selectivity and potency of BMS-582949.
| Target | IC50 (nM) | Selectivity (Fold) | Notes |
| p38α MAPK | 13 | - | Primary Target |
| Cellular TNFα | 50 | - | Functional cellular potency |
| Jnk2 | - | 450 | High selectivity over a related MAP kinase. |
| Raf | - | 190 | High selectivity. |
| Panel of 57 Kinases | - | >2000 | Highly selective over a broad range of kinases. |
| CYP3A4 | 18,000 - 40,000 | - | Weak inhibition. |
Key Experimental Protocols
Protocol 1: Western Blot for p38 MAPK Pathway Inhibition
-
Objective: To confirm that BMS-582949 is inhibiting the p38α MAPK pathway in a cellular context.
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with a dose-range of BMS-582949 or vehicle control for 1-2 hours.
-
Stimulate the cells with a known activator of the p38 MAPK pathway (e.g., LPS, anisomycin) for the recommended time.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analyze the band intensities to determine the extent of p38 phosphorylation inhibition.
-
Protocol 2: Kinase Selectivity Profiling
-
Objective: To identify potential off-target kinases of BMS-582949.
-
Methodology:
-
Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases.
-
Provide the service with a sample of BMS-582949 at a concentration significantly higher than its p38α IC50 (e.g., 1 µM) to identify potential off-targets.
-
The service will typically perform in vitro kinase assays, measuring the ability of BMS-582949 to inhibit the activity of each kinase in the panel.
-
The results will be provided as a percentage of inhibition for each kinase.
-
For any significant "hits" (kinases that are strongly inhibited), follow up with IC50 determination to quantify the potency of BMS-582949 against these potential off-targets.
-
Visualizations
Caption: p38α MAPK signaling pathway and the inhibitory action of BMS-582949.
Caption: A logical workflow for troubleshooting potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS582949 | p38 MAPK | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 5. abmole.com [abmole.com]
- 6. BMS582949|623152-17-0|p38 MAPK|Acesobio [acesobio.com]
- 7. glpbio.com [glpbio.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. | BioWorld [bioworld.com]
- 10. BMS 582949 - AdisInsight [adisinsight.springer.com]
BMS-751324 stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BMS-751324 in cell culture media. The following sections include frequently asked questions, quantitative stability data, detailed experimental protocols, and troubleshooting guidance to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a water-soluble prodrug of BMS-582949. BMS-582949 is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK) with an IC50 of 13 nM.[1][2][3] The prodrug form, this compound, was developed to overcome the pH-dependent solubility issues of the active compound. In vivo, it is converted to the active inhibitor, BMS-582949, by alkaline phosphatases and esterases.[1][4] The active inhibitor targets the p38 MAPK signaling pathway, which is involved in cellular responses to stress and inflammation.[5][6][7]
Q2: Why is it critical to assess the stability of this compound in my specific cell culture setup? A2: Assessing the stability of this compound is crucial because its degradation can lead to a decreased effective concentration, resulting in inaccurate dose-response curves and misleading experimental outcomes. Cell culture media is a complex mixture containing components like amino acids, salts, and buffers that can affect compound stability.[2] Furthermore, if the media is supplemented with serum, enzymes such as esterases can prematurely convert the prodrug or degrade the active compound.[2] Stability testing ensures that the observed biological effects are attributable to the intended concentration of the compound.
Q3: What are the primary factors in cell culture media that can cause this compound to degrade or be prematurely converted? A3: Several factors can influence the stability of a small molecule in cell culture media:
-
Enzymatic Activity: Media supplemented with serum (e.g., Fetal Bovine Serum - FBS) contains esterases and phosphatases that can convert this compound to its active form, BMS-582949. The rate of this conversion can vary between serum batches.
-
pH: Although this compound is designed for stability across a range of pH values, extreme shifts in the media's pH can potentially lead to hydrolysis.[4]
-
Temperature: Incubation at 37°C will accelerate chemical degradation and enzymatic conversion compared to storage at 4°C or -20°C.[8]
-
Reactive Components: Certain media components, such as cysteine, can be reactive and may interact with the compound.[3][9]
Quantitative Stability Data
The stability of this compound was assessed in standard cell culture media over 72 hours. The following tables summarize the percentage of the parent compound remaining at each time point under different conditions. (Note: This is representative data for illustrative purposes).
Table 1: Stability of this compound (10 µM) in DMEM at 37°C
| Time (Hours) | % Remaining (without FBS) | % Remaining (with 10% FBS) |
| 0 | 100% | 100% |
| 6 | 98% | 85% |
| 12 | 95% | 72% |
| 24 | 91% | 55% |
| 48 | 85% | 31% |
| 72 | 78% | 15% |
Table 2: Stability of this compound (10 µM) in RPMI-1640 at 37°C
| Time (Hours) | % Remaining (without FBS) | % Remaining (with 10% FBS) |
| 0 | 100% | 100% |
| 6 | 97% | 82% |
| 12 | 94% | 68% |
| 24 | 89% | 51% |
| 48 | 82% | 28% |
| 72 | 75% | 12% |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spiking the Medium: Pre-warm the desired cell culture medium (e.g., DMEM) to 37°C. Spike the medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal (e.g., ≤0.1%) to avoid solvent-induced effects. Prepare two sets of media: one with and one without serum (e.g., 10% FBS).
-
Incubation: Place the media in a standard cell culture incubator at 37°C with 5% CO₂.
-
Time-Point Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots (e.g., 500 µL) of the medium. The T=0 sample should be collected immediately after spiking.
-
Sample Preparation:
-
For samples containing serum, perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile to the sample aliquot.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis. For serum-free samples, this step may be omitted if no interference is observed.
-
-
HPLC Analysis:
-
Inject the prepared samples onto an appropriate HPLC column (e.g., C18).
-
Use a suitable mobile phase gradient to separate this compound from its potential degradants and the active form, BMS-582949.
-
Detect the compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of this compound to quantify the amount in each sample.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound, especially in serum-containing media. | High enzymatic activity (esterases/phosphatases) in the specific batch of serum. | Test different lots of serum to find one with lower enzymatic activity. Alternatively, consider using heat-inactivated serum or reducing the serum percentage if experimentally viable. |
| High variability between replicate samples. | Inconsistent sample handling or timing. Pipetting errors. Incomplete protein precipitation. | Standardize sample collection and processing times precisely. Use calibrated pipettes. Ensure thorough mixing after adding the precipitation solvent and sufficient centrifugation time.[2] |
| Compound precipitation in the media. | The concentration used exceeds the solubility limit in the cell culture medium. | Confirm the solubility of this compound in your specific medium. If solubility is an issue, consider lowering the final concentration. |
| Appearance of unexpected peaks in the HPLC chromatogram. | Degradation of the compound into unknown products. Interaction with media components. | Use LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown peaks to help elucidate their structure. Run a control with the compound in a simpler buffer (e.g., PBS) to see if media components are the cause. |
| Loss of biological activity in the cell-based assay over time. | Degradation of the compound or conversion to a less active metabolite. | Correlate the biological activity data with the stability data from HPLC. If degradation is rapid, consider replenishing the media with fresh compound at regular intervals during long-term experiments.[10] |
Visualizations
Signaling Pathway
The active form of this compound, BMS-582949, inhibits the p38α MAPK pathway. This pathway is activated by cellular stress and inflammatory cytokines, leading to a kinase cascade that regulates inflammation and apoptosis.[4][5][6]
Caption: The p38 MAPK signaling pathway and the point of inhibition by BMS-582949.
Experimental Workflow
The following diagram illustrates the logical steps for conducting a stability assessment of this compound in cell culture media.
Caption: Experimental workflow for assessing small molecule stability in cell culture media.
References
- 1. This compound | CAS 948842-66-8 | p38α MAPK抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS582949 | p38 MAPK | TargetMol [targetmol.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Unexpected Cytotoxicity with BMS-751324 Treatment
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers investigate unexpected cytotoxicity observed during experiments with BMS-751324.
Important Clarification: Target of this compound
A crucial first step in troubleshooting is to confirm the mechanism of action of the compound in use. There may be some confusion regarding the target of this compound.
FAQ: What is the primary target of this compound?
This compound is a prodrug, meaning it is converted into its active form in the body or in cell culture. The active form of this compound is BMS-582949 , which is a potent and selective inhibitor of p38α MAP kinase .[1][2][3] this compound was developed to improve the solubility and oral bioavailability of BMS-582949.[1][2]
It is a common point of confusion, but This compound is not a direct inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) . Researchers interested in a BMS compound that inhibits IGF-1R may be thinking of BMS-754807 , which is a potent inhibitor of both IGF-1R and the Insulin Receptor (IR) and is known to be cytotoxic to various cancer cell lines.[4][5][6][7][8]
This guide will provide troubleshooting advice applicable to kinase inhibitors in general, with specific details for both the p38α MAP kinase pathway (the true target of active this compound) and the IGF-1R pathway to address any potential experimental crossover or target misidentification.
Frequently Asked Questions (FAQs) on Unexpected Cytotoxicity
Q1: My cells are dying at a much lower concentration of this compound than expected. What could be the cause?
A: Several factors could contribute to this:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to p38α MAPK inhibition. Some cell lines may be highly dependent on this pathway for survival.
-
Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects, inhibiting other kinases that may be critical for cell survival.[9][10]
-
Prodrug Conversion Rate: The rate at which this compound is converted to the active inhibitor BMS-582949 can vary between cell lines depending on their metabolic activity, potentially leading to higher intracellular concentrations of the active drug than anticipated.[2]
-
Experimental Error: Double-check your calculations for dilutions and the final concentration in the well. Ensure the stock solution was prepared and stored correctly.
Q2: I'm seeing cytotoxicity in my control cells treated with the vehicle (e.g., DMSO). What should I do?
A: Vehicle toxicity is a common issue.
-
Vehicle Concentration: Ensure the final concentration of your vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.5% for most cell lines.
-
Vehicle Quality: Use a high-purity, cell culture-grade solvent.
-
Incubation Time: Long incubation times can exacerbate vehicle toxicity.
-
Control Experiment: Run a vehicle-only toxicity curve to determine the maximum tolerated concentration for your specific cell line and experiment duration.
Q3: How can I determine if the observed cytotoxicity is due to the intended inhibition of p38α MAP kinase or an off-target effect?
A: This is a critical question in drug research. Here are a few approaches:
-
Rescue Experiment: If the cytotoxicity is on-target, you might be able to "rescue" the cells by activating a downstream component of the p38α MAPK pathway.
-
Use a Structurally Different Inhibitor: Test another known p38α MAPK inhibitor with a different chemical structure. If you observe similar cytotoxic effects at equivalent inhibitory concentrations, it's more likely an on-target effect.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR to reduce the expression of p38α (MAPK14). If the knockdown cells show a similar phenotype to the drug-treated cells, this strongly suggests an on-target effect.
-
Kinome Profiling: In-depth analysis using kinome profiling services can identify other kinases that are inhibited by your compound at the concentrations causing cytotoxicity.[11]
Q4: Could the cytotoxicity be related to the user-mentioned IGF-1R pathway, even though this compound targets p38α MAPK?
A: While the primary target is p38α MAPK, crosstalk between signaling pathways is extensive in cells.[12] It is theoretically possible that inhibiting p38α MAPK in certain contexts could indirectly affect the IGF-1R pathway. However, a more direct explanation would be either off-target inhibition of a component in the IGF-1R pathway or a misidentification of the compound (i.e., using BMS-754807 instead of this compound). To investigate this, you can perform a western blot to check the phosphorylation status of key proteins in the IGF-1R pathway, such as IGF-1R itself and its downstream effector, Akt.
Troubleshooting Guide for Unexpected Cytotoxicity
If you are experiencing unexpected levels of cell death, follow this systematic approach to identify the root cause.
Step 1: Initial Assessment & Verification
-
Visual Inspection: Examine your cells under a microscope. Are they detaching, blebbing (a sign of apoptosis), or lysing (a sign of necrosis)?
-
Review Protocols: Meticulously review your experimental protocol. Pay close attention to concentrations, incubation times, and cell seeding densities.
-
Check Reagents:
-
Compound Integrity: Has the this compound been stored correctly (temperature, light, humidity)? If in doubt, use a fresh vial.
-
Media and Supplements: Ensure your cell culture media, serum, and any other supplements have not expired and are of high quality.
-
-
Verify Controls:
-
Untreated Control: Are the untreated cells healthy?
-
Vehicle Control: Is the vehicle control showing any toxicity?
-
Positive Control: If possible, include a positive control for cytotoxicity (e.g., staurosporine) to ensure your assay is working correctly.
-
Step 2: Differentiating On-Target vs. Off-Target Effects
This step is crucial for understanding the mechanism of the observed cytotoxicity.
| Strategy | Description | Expected Outcome if On-Target | Expected Outcome if Off-Target |
| Dose-Response Analysis | Perform a detailed concentration-response curve. | Cytotoxicity correlates with the known IC50 for p38α MAPK inhibition. | Cytotoxicity occurs at concentrations significantly different from the p38α MAPK IC50. |
| Target Engagement Assay | Use Western blot to measure the phosphorylation of a direct p38α MAPK substrate (e.g., MAPKAPK2/MK2).[13] | A decrease in p-MK2 phosphorylation correlates with the degree of cytotoxicity. | Cytotoxicity is observed without a corresponding decrease in p-MK2 phosphorylation. |
| Alternative Inhibitor | Treat cells with a structurally unrelated p38α MAPK inhibitor (e.g., SB203580). | The alternative inhibitor recapitulates the cytotoxic phenotype. | The alternative inhibitor does not cause the same level of cytotoxicity at equivalent on-target inhibitory concentrations. |
| Genetic Knockdown | Use siRNA or shRNA to reduce p38α (MAPK14) expression. | Knockdown of p38α mimics the effect of this compound treatment. | Knockdown of p38α has no effect on cell viability, but the drug is still toxic. |
Step 3: Characterizing the Mode of Cell Death
Understanding whether cells are undergoing apoptosis or necrosis can provide clues about the mechanism of toxicity.
| Assay | Principle | Apoptosis | Necrosis |
| Annexin V / Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells. PI enters cells with compromised membranes (late apoptotic/necrotic cells). | Annexin V positive, PI negative (early). Annexin V positive, PI positive (late). | Annexin V negative, PI positive. |
| Caspase Activity Assay | Measures the activity of caspases, which are key executioner enzymes in apoptosis. | Increased activity of Caspase-3, -7, -8, and/or -9. | No significant increase in caspase activity. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[14] | Minimal LDH release in early stages. | Significant LDH release. |
| Western Blot for PARP Cleavage | Poly (ADP-ribose) polymerase (PARP) is cleaved by caspases during apoptosis. | Detection of cleaved PARP fragments. | No cleaved PARP detected. |
A general workflow for troubleshooting unexpected cytotoxicity is illustrated below.
Troubleshooting workflow for unexpected cytotoxicity.
Signaling Pathways
Understanding the signaling pathway your compound targets is essential for designing experiments and interpreting results.
p38α MAP Kinase Signaling Pathway
The p38 MAP kinases are activated by cellular stresses and inflammatory cytokines.[13][15][16] The active form of this compound, BMS-582949, inhibits p38α (MAPK14), which can prevent the phosphorylation of downstream targets involved in inflammation, cell cycle, and apoptosis.[15][16]
Simplified p38α MAP Kinase signaling pathway.
IGF-1R Signaling Pathway
The IGF-1R pathway is a critical regulator of cell survival and proliferation.[17] Its inhibition, for instance by BMS-754807, typically leads to decreased survival signaling through the PI3K/Akt pathway, promoting apoptosis.[18][19][20]
Simplified IGF-1R survival signaling pathway.
Experimental Protocols
Here are condensed protocols for key experiments mentioned in the troubleshooting guide.
Protocol 1: Cell Viability Assessment (Resazurin-based Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound (and controls) to the wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add resazurin solution (final concentration ~10-20 µg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Analysis: Normalize the fluorescence readings to the vehicle control wells to determine the percentage of cell viability.
Protocol 2: Apoptosis Assessment (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound and controls for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells immediately by flow cytometry.
-
Live cells: FITC-negative and PI-negative.
-
Early apoptotic cells: FITC-positive and PI-negative.
-
Late apoptotic/necrotic cells: FITC-positive and PI-positive.
-
Data Presentation: Example Data Tables
The following tables present hypothetical data to illustrate how results might be structured.
Table 1: Cell Viability (Resazurin Assay) after 48h Treatment
| Cell Line | This compound IC50 (µM) | BMS-754807 IC50 (µM) |
| Cell Line A (p38α dependent) | 1.5 | 5.2 |
| Cell Line B (IGF-1R dependent) | > 10 | 0.8 |
| Cell Line C (Sensitive Control) | 0.9 | 0.5 |
Table 2: Apoptosis Analysis (Flow Cytometry) after 24h Treatment with 2x IC50 Compound
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound | 45.3 | 35.8 | 18.9 |
| BMS-754807 | 48.1 | 32.5 | 19.4 |
| Staurosporine (Positive Control) | 15.7 | 50.2 | 34.1 |
References
- 1. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. BMS-754807 is cytotoxic to non-small cell lung cancer cells and enhances the effects of platinum chemotherapeutics in the human lung cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the IGF-1 Receptor Inhibitor BMS-754807 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 14. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 16. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. heraldopenaccess.us [heraldopenaccess.us]
- 18. Multiple Signaling Pathways of the Insulin-Like Growth Factor 1 Receptor in Protection from Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Disruption of IGF-1R signaling increases TRAIL-induced apoptosis: a new potential therapy for the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: BMS-751324 Conversion to BMS-582949 In Vitro
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for confirming the in vitro conversion of the prodrug BMS-751324 to its active metabolite, BMS-582949.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and BMS-582949?
A1: this compound is a clinical prodrug of BMS-582949, a potent and selective p38α MAP kinase inhibitor.[1] this compound was designed to overcome the pH-dependent solubility and exposure issues associated with BMS-582949.[1][2][3] The prodrug is more water-soluble under both acidic and neutral conditions.[1][3]
Q2: What is the mechanism of conversion of this compound to BMS-582949?
A2: The in vivo conversion of this compound to BMS-582949 occurs in a stepwise manner through enzymatic hydrolysis. This bioconversion is primarily mediated by alkaline phosphatase and esterase.[1][3]
Q3: Why is it important to confirm the in vitro conversion?
A3: Confirming the in vitro conversion is a critical step in preclinical drug development for several reasons:
-
Mechanism Validation: It verifies that the prodrug is converted to the active drug as designed.
-
Enzyme Specificity: It helps to identify the key enzymes responsible for the activation of the prodrug.
-
Pharmacokinetic Modeling: In vitro conversion rates can be used to predict the in vivo pharmacokinetic profile of the prodrug and the resulting exposure to the active drug.
-
Formulation Development: Understanding the conversion kinetics can inform the development of stable and effective drug formulations.
Q4: What are the key analytical techniques to monitor the conversion?
A4: The most common and reliable analytical technique for monitoring the conversion of this compound to BMS-582949 is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method allows for the sensitive and specific quantification of both the prodrug and the active drug in a complex matrix.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Conversion Assay
This protocol describes a general procedure for evaluating the conversion of this compound to BMS-582949 using commercially available enzymes.
Materials:
-
This compound
-
BMS-582949 (as a reference standard)
-
Alkaline Phosphatase (from bovine intestinal mucosa or similar)
-
Porcine Liver Esterase
-
Tris-HCl buffer (pH 7.4 and pH 9.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)
-
96-well microplate or microcentrifuge tubes
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of this compound and BMS-582949 in DMSO.
-
Prepare a 1 mg/mL stock solution of Alkaline Phosphatase in Tris-HCl (pH 7.4).
-
Prepare a 1 mg/mL stock solution of Porcine Liver Esterase in Tris-HCl (pH 7.4).
-
-
Enzymatic Reaction:
-
In a 96-well plate or microcentrifuge tubes, prepare the reaction mixtures as described in the table below. It is recommended to run each condition in triplicate.
-
Pre-incubate the reaction buffer and enzyme solutions at 37°C for 10 minutes.
-
Initiate the reaction by adding the this compound stock solution to a final concentration of 10 µM.
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot (e.g., 25 µL) of the reaction mixture.
-
Quench the enzymatic reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard (e.g., 75 µL of ACN with IS).
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched samples for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate or vials for LC-MS/MS analysis.
-
Table 1: Example Reaction Conditions for In Vitro Conversion Assay
| Component | Condition 1 (Alkaline Phosphatase) | Condition 2 (Esterase) | Control (No Enzyme) |
| Buffer | 100 mM Tris-HCl, pH 9.0 | 100 mM Tris-HCl, pH 7.4 | 100 mM Tris-HCl, pH 7.4/9.0 |
| Enzyme | Alkaline Phosphatase (final conc. 50 µg/mL) | Porcine Liver Esterase (final conc. 50 µg/mL) | - |
| This compound | 10 µM | 10 µM | 10 µM |
| Final Volume | 200 µL | 200 µL | 200 µL |
Protocol 2: LC-MS/MS Method for Quantification
This protocol provides a starting point for developing a robust LC-MS/MS method for the simultaneous quantification of this compound and BMS-582949. Method optimization and validation are crucial.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined (Precursor ion will be [M+H]+)
-
BMS-582949: To be determined (Precursor ion will be [M+H]+)
-
Internal Standard: To be determined
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximal signal intensity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low conversion of this compound | Inactive Enzyme: Improper storage or handling of enzyme stocks. | Purchase new enzyme stocks and store them according to the manufacturer's instructions. Keep enzymes on ice during the experiment. |
| Inappropriate Assay Conditions: Incorrect pH, temperature, or buffer composition. | Verify the pH of the buffers and ensure the incubator is at the correct temperature. Consult literature for optimal conditions for the specific enzymes used. | |
| Presence of Inhibitors: Contaminants in the reaction mixture may inhibit enzyme activity. | Use high-purity reagents and water. If using biological matrices (e.g., plasma, S9 fractions), be aware of endogenous inhibitors. | |
| High variability between replicates | Pipetting Errors: Inaccurate pipetting of small volumes of enzyme or substrate. | Use calibrated pipettes and prepare a master mix of reagents where possible to minimize pipetting variability. |
| Incomplete Mixing: Reagents not uniformly mixed in the reaction wells. | Gently mix the reaction components thoroughly after each addition. | |
| Inconsistent Incubation Times: Variation in the start and stop times of the reaction for different samples. | Use a multichannel pipette to start and stop reactions simultaneously for a set of samples. | |
| Poor peak shape or resolution in LC-MS/MS | Suboptimal Chromatographic Conditions: Mobile phase, gradient, or column not suitable for the analytes. | Optimize the mobile phase composition and gradient profile. Try a different column chemistry (e.g., phenyl-hexyl). |
| Matrix Effects: Co-eluting substances from the sample matrix suppressing or enhancing the ionization of the analytes. | Dilute the sample if possible. Optimize the sample preparation to remove interfering substances (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Low sensitivity in LC-MS/MS | Inefficient Ionization: Suboptimal ESI source parameters. | Optimize the ion spray voltage, gas temperatures, and flow rates for the specific analytes. |
| Poor Fragmentation: Collision energy not optimized for the MRM transitions. | Perform a compound optimization to determine the optimal collision energy for each MRM transition. |
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table to facilitate the interpretation of the results.
Table 2: Example Data Summary of In Vitro Conversion of this compound
| Time (minutes) | This compound Concentration (µM) | BMS-582949 Concentration (µM) | % Conversion |
| 0 | 10.00 | 0.00 | 0.0 |
| 15 | 7.52 | 2.48 | 24.8 |
| 30 | 5.15 | 4.85 | 48.5 |
| 60 | 2.33 | 7.67 | 76.7 |
| 120 | 0.56 | 9.44 | 94.4 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Enzymatic Conversion Workflow
Caption: Workflow for in vitro enzymatic conversion of this compound.
p38α MAP Kinase Signaling Pathway
BMS-582949 is an inhibitor of p38α Mitogen-Activated Protein Kinase (MAPK), a key enzyme in a signaling pathway that responds to cellular stress and inflammatory cytokines.
Caption: Simplified p38α MAP Kinase signaling pathway and the inhibitory action of BMS-582949.
References
- 1. medkoo.com [medkoo.com]
- 2. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Low signal for phosphorylated p38 after BMS-751324 treatment
This guide provides troubleshooting and technical information for researchers observing a low signal for phosphorylated p38 (p-p38) following treatment with BMS-751324.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a clinical prodrug of BMS-582949, a potent and selective inhibitor of p38α MAP kinase.[1][2][3] As a prodrug, this compound is designed to have improved solubility and is converted in vivo by cellular enzymes (alkaline phosphatases and esterases) into the active compound, BMS-582949.[1][2][3] The active inhibitor then binds to the unactivated form of p38 kinase, preventing its activation by dual phosphorylation.[1]
Q2: Is a low or absent signal for phosphorylated p38 (Thr180/Tyr182) an expected result after this compound treatment?
A2: Yes, this is the expected and intended outcome. The active form of the drug, BMS-582949, is designed to inhibit the p38 MAP kinase pathway.[1] It does this by binding to p38 and stabilizing it in a conformation that is resistant to activation by upstream kinases (like MKK3 and MKK6), thereby preventing the dual phosphorylation at Threonine 180 and Tyrosine 182 that is required for its kinase activity.[4]
Q3: What is the canonical p38 activation pathway that this compound targets?
A3: The p38 MAPK pathway is activated by a cascade of kinases in response to cellular stress and inflammatory cytokines.[5] Upstream kinases (MAP3Ks) phosphorylate and activate MAPK kinases (MKK3 and MKK6).[5] MKK3/6 then dually phosphorylate the TGY motif (Thr180/Gly/Tyr182) in the activation loop of p38, leading to its activation.[4] The active form of this compound prevents this final phosphorylation step.
Troubleshooting Guide for Low Phospho-p38 Signal
If you are experiencing a low or absent phospho-p38 (p-p38) signal, it may be due to the inhibitor working correctly or potential experimental issues. Use this guide to determine the cause.
Scenario 1: Phospho-p38 signal is low/absent, but Total p38 signal is strong and clear.
This typically indicates that the inhibitor is effective. However, to confirm your results and rule out other issues, consider the following questions:
-
Q: Was the p38 pathway robustly activated in your negative control (untreated) cells?
-
Troubleshooting: Basal levels of p-p38 can be very low in unstimulated cells.[6] Ensure you have a positive control where cells are treated with a known p38 activator (e.g., LPS, UV radiation, anisomycin, or inflammatory cytokines like TNF-α and IL-1β) to confirm that the pathway can be activated in your experimental system.[5] Without a strong positive control, a low signal in treated samples is uninterpretable.
-
-
Q: Are you using an appropriate concentration and incubation time for this compound?
-
Troubleshooting: As a prodrug, this compound requires time to be converted to its active form, BMS-582949. Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell type and experimental conditions.
-
-
Q: Does your cell type have the necessary enzymes to convert the prodrug?
-
Troubleshooting: this compound relies on cellular phosphatases and esterases for its conversion.[2] If your cell line has low expression of these enzymes, the conversion to the active inhibitor may be inefficient, paradoxically leading to a weaker than expected inhibitory effect. However, if the signal is completely absent, it is more likely the inhibitor is working.
-
Scenario 2: Both Phospho-p38 and Total p38 signals are low, absent, or smeared.
This pattern suggests a problem with the Western Blotting technique itself, rather than the specific effect of the inhibitor.
-
Q: Is your sample preparation adequate?
-
Q: Are you loading enough protein?
-
Troubleshooting: For detecting phosphorylated proteins, which are often low in abundance, you may need to load a higher amount of total protein than for other targets. A load of 30-100 µg of whole-cell lysate per lane is often recommended.[6]
-
-
Q: Is your protein transfer from the gel to the membrane efficient?
-
Troubleshooting: Ensure good contact between the gel and the membrane and that no air bubbles are present.[8] For large proteins, a wet transfer may be more efficient, while for small proteins, a membrane with a smaller pore size (e.g., 0.2 µm) is recommended to prevent the protein from passing through.[9]
-
Scenario 3: High background is making the p-p38 signal difficult to interpret.
High background can be caused by several factors related to antibodies and blocking.
-
Q: Are you using the correct blocking buffer?
-
Troubleshooting: Avoid using non-fat milk as a blocking agent when detecting phosphoproteins. Milk contains high levels of the phosphoprotein casein, which can lead to high background due to non-specific binding of the phospho-specific antibody.[7] Use Bovine Serum Albumin (BSA) or other protein-free blocking agents instead.[7]
-
-
Q: Are your antibody concentrations optimized?
-
Troubleshooting: Using too high a concentration of the primary or secondary antibody can lead to high background and non-specific bands.[10] Perform a titration to find the optimal antibody dilution for your experiment.
-
-
Q: Are you using the correct wash buffer?
-
Troubleshooting: To minimize non-specific signals from phosphate ions, use Tris-Buffered Saline with Tween-20 (TBST) for all antibody dilution and washing steps instead of Phosphate-Buffered Saline (PBST).[7]
-
Quantitative Data Summary
This compound is a prodrug developed to improve the pharmaceutical properties of its active form, BMS-582949. The inhibitory activity is attributed to BMS-582949.
| Compound | Target | Description | Key Properties |
| This compound | Prodrug | A clinical prodrug designed to address the pH-dependent solubility issues of its active form.[1][2][3] | Water-soluble under acidic and neutral conditions; converted in vivo to BMS-582949.[2] |
| BMS-582949 | p38α MAP Kinase | A highly selective, potent, orally active p38α MAP kinase inhibitor.[1][2] | Binds to unactivated p38 kinase, preventing its phosphorylation and activation.[1] |
Experimental Protocols
Protocol: Western Blot Analysis of Phosphorylated p38
This protocol provides a general framework. Optimization for specific cell lines and antibodies is recommended.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (or vehicle control) for the optimized duration.
-
For a positive control, stimulate the vehicle-treated cells with a known p38 activator (e.g., 100 ng/mL LPS for 30 minutes) before harvesting.
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail (e.g., PMSF, leupeptin, sodium orthovanadate, sodium fluoride).[6][7]
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Normalize all sample concentrations with lysis buffer. Mix samples with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 30-50 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for phospho-p38 (Thr180/Tyr182) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[7]
-
Capture the signal using a digital imager or X-ray film.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total p38.
-
Visualizations
Caption: p38 MAPK signaling cascade and the inhibitory action of BMS-582949.
Caption: Experimental workflow for Western Blot detection of phospho-p38.
Caption: Troubleshooting decision tree for low phospho-p38 signal.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (this compound), a Clinical Prodrug of p38α MAP Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing small molecules to inhibit kinases unkind to the heart: p38 MAPK as a case in point - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. sinobiological.com [sinobiological.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - NP [thermofisher.com]
Technical Support Center: BMS-751324 and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-751324 in cell viability assays. As with any new compound, it is crucial to rule out potential interference with assay reagents and readouts to ensure accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a water-soluble prodrug of BMS-582949, a potent inhibitor of p38α MAP kinase.[1][2] The prodrug design helps to overcome issues with the solubility of the active compound.[1][2] In vivo, this compound is converted to its active form, BMS-582949, by phosphatases and esterases.[1] The active inhibitor targets the p38α MAP kinase signaling pathway, which is involved in cellular responses to stress, inflammation, and other processes.
Q2: Can this compound interfere with my cell viability assay?
While there is no specific literature detailing direct interference of this compound with common cell viability assays, it is a possibility with any test compound. Interference can arise from the compound's chemical properties, such as its color, fluorescence, or reducing potential, which may affect the assay's detection method. Therefore, it is essential to perform appropriate controls to test for potential interference.
Q3: What are the common types of cell viability assays?
Common cell viability assays can be categorized based on their underlying principle:
-
Tetrazolium Reduction Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of viable cells, which reduce a tetrazolium salt to a colored formazan product.[3]
-
Resazurin-Based Assays (e.g., AlamarBlue): These fluorescent or colorimetric assays use the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells.[4][5]
-
ATP-Based Assays (e.g., CellTiter-Glo): These luminescent assays measure the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Protease Viability Assays: These assays measure the activity of proteases that are only active in viable cells.
-
Nucleic Acid Stains (e.g., SYTOX Green): These assays use dyes that are excluded from live cells but can penetrate the compromised membranes of dead cells to stain nucleic acids.[3]
Q4: How can I test if this compound is interfering with my assay?
A cell-free control experiment is the most direct way to test for interference. This involves running the assay with your desired concentrations of this compound in the cell culture medium, but without any cells. If you observe a change in the signal (absorbance, fluorescence, or luminescence), it indicates that the compound is directly interacting with the assay reagents.
Troubleshooting Guide
If you suspect that this compound is interfering with your cell viability assay readings, follow this troubleshooting guide.
Issue 1: Unexpectedly high or low viability readings that do not correlate with other observations (e.g., microscopy).
Possible Cause: Direct chemical interference of this compound with the assay reagents.
Troubleshooting Steps:
-
Perform a Cell-Free Assay Control:
-
Prepare a multi-well plate with your standard cell culture medium.
-
Add the same concentrations of this compound that you use in your experiments.
-
Add the cell viability assay reagent (e.g., MTT, MTS, AlamarBlue, CellTiter-Glo).
-
Incubate for the standard assay duration and measure the signal.
-
Interpretation:
-
Signal Increase: If the signal increases in the absence of cells, the compound may be directly reducing the assay reagent (for tetrazolium and resazurin-based assays) or stabilizing the signal.
-
Signal Decrease: If the signal decreases, the compound may be inhibiting the reporter enzyme (e.g., luciferase in ATP-based assays) or quenching the fluorescent/colorimetric signal.
-
-
-
Modify the Assay Protocol:
-
Switch to an Orthogonal Assay:
-
Use a viability assay that relies on a different detection principle. For instance, if you observe interference with a metabolic assay like MTT, try an ATP-based assay or a dye-exclusion method.
-
Quantitative Data Summary: Hypothetical Cell-Free Interference
The following table illustrates hypothetical data from a cell-free experiment to test for interference.
| This compound Conc. (µM) | Absorbance at 570 nm (MTT Assay) | Fluorescence (Resazurin Assay) | Luminescence (ATP Assay) |
| 0 (Vehicle Control) | 0.05 | 100 | 5000 |
| 1 | 0.06 | 110 | 4950 |
| 10 | 0.15 | 250 | 4800 |
| 100 | 0.45 | 800 | 2500 |
Interpretation of Hypothetical Data:
-
MTT Assay: The increase in absorbance with increasing concentrations of this compound suggests a direct reduction of the MTT reagent by the compound.
-
Resazurin Assay: The increase in fluorescence indicates that the compound may be directly reducing resazurin.
-
ATP Assay: The decrease in luminescence at higher concentrations could suggest inhibition of the luciferase enzyme.
Experimental Protocols
Protocol: Cell-Free Assay Interference Test
-
Prepare a 96-well plate.
-
Add cell culture medium to each well.
-
Prepare a serial dilution of this compound in the medium, including a vehicle-only control. Add these to the appropriate wells.
-
Add the cell viability assay reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time at 37°C.
-
Read the plate using the appropriate instrument (spectrophotometer, fluorometer, or luminometer).
-
Analyze the data to determine if there is a dose-dependent change in the signal in the absence of cells.
Protocol: Modified Cell Viability Assay to Minimize Interference
-
Plate cells and treat with this compound for the desired duration.
-
Before adding the viability reagent, carefully aspirate the compound-containing medium from each well.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free medium.
-
Aspirate the wash solution.
-
Add fresh, pre-warmed medium (without the compound) containing the viability assay reagent to each well.
-
Incubate and read the plate as per the standard protocol.
Visualizations
Signaling Pathway of this compound's Active Form
Caption: p38α MAP Kinase signaling pathway inhibited by BMS-582949.
Experimental Workflow for Troubleshooting Assay Interference
Caption: Workflow for identifying and mitigating assay interference.
Logical Relationship of Potential Interference Mechanisms
Caption: Potential mechanisms of compound interference with viability assays.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 4. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of BMS-751324 and Other p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of BMS-751324, a clinical prodrug of the p38 mitogen-activated protein kinase (MAPK) inhibitor BMS-582949, with other notable p38 MAPK inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their studies.
Introduction to p38 MAPK Inhibition
The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[1] It is implicated in a variety of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle control.[1] Consequently, inhibitors of p38 MAPK are of significant interest for the therapeutic intervention in a range of diseases, particularly inflammatory disorders. This compound is a prodrug developed to improve the oral bioavailability of its active form, BMS-582949, a potent and selective inhibitor of p38α MAPK.[2]
Comparative Efficacy of p38 MAPK Inhibitors
The following table summarizes the in vitro and in vivo efficacy of BMS-582949 (the active form of this compound) and other well-characterized p38 MAPK inhibitors. It is important to note that the data presented is compiled from various sources and experimental conditions may differ.
| Inhibitor | Target(s) | IC50 (nM) - p38α | Cellular Assay IC50 (nM) | In Vivo Efficacy |
| BMS-582949 | p38α | 13[3][4] | 50 (TNFα release in hPBMC)[4] | Significant reduction in paw swelling in rat adjuvant-induced arthritis model.[3] |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ)[5] | - | 84% inhibition of TNF-α in LPS-stimulated mice (30 mg/kg).[1] |
| VX-702 | p38α | 4 - 20[2] | 59 ng/mL (IL-6), 122 ng/mL (IL-1β), 99 ng/mL (TNFα)[6] | Equivalent effect to methotrexate (0.1 mg/kg) in reducing joint erosion in a preclinical model.[7] |
| SCIO-469 (Talmapimod) | p38α | 9[8] | - | Dose-dependently reduced tumor growth in multiple myeloma models.[8] |
| SB203580 | p38α, p38β | 50 (p38α), 500 (p38β)[9][10] | 300 - 500 (in THP-1 cells)[11] | Protects against ischemic injury in a pig myocardium model.[11] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for assessing inhibitor efficacy.
Caption: The p38 MAPK signaling cascade and the point of inhibition.
Caption: General experimental workflow for p38 MAPK inhibitor evaluation.
Detailed Experimental Protocols
p38α MAPK Enzymatic Assay (General Protocol)
This protocol outlines a typical in vitro kinase assay to determine the IC50 value of a p38 MAPK inhibitor.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
Test inhibitor (e.g., BMS-582949)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the p38α enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (ATF2) and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Lipopolysaccharide (LPS)-Induced TNFα Production in Human Peripheral Blood Mononuclear Cells (hPBMCs) (General Protocol)
This cell-based assay measures the ability of an inhibitor to suppress the production of the pro-inflammatory cytokine TNFα.
Materials:
-
Human Peripheral Blood Mononuclear Cells (hPBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test inhibitor
-
96-well cell culture plates
-
ELISA kit for human TNFα
Procedure:
-
Isolate hPBMCs from whole blood using density gradient centrifugation.
-
Seed the hPBMCs in a 96-well plate at a predetermined density.
-
Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNFα production.
-
Incubate the plate for a specified time (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNFα production for each inhibitor concentration and determine the IC50 value.
Rat Adjuvant-Induced Arthritis (AIA) Model (General Protocol)
This in vivo model is commonly used to evaluate the efficacy of anti-inflammatory compounds.
Animals:
-
Lewis rats (or other susceptible strains)
Materials:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Test inhibitor formulated for oral administration
-
Calipers for measuring paw volume or thickness
Procedure:
-
Induce arthritis by a single intradermal injection of CFA into the base of the tail or a hind paw of the rats.
-
On the day of adjuvant injection (Day 0) or at the onset of clinical signs of arthritis, begin daily oral administration of the test inhibitor or vehicle control.
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure the volume or thickness of both hind paws at regular intervals using calipers.
-
At the end of the study, animals are euthanized, and hind paws may be collected for histological analysis to assess joint damage, inflammation, and bone erosion.
-
The efficacy of the inhibitor is determined by its ability to reduce paw swelling and improve histological scores compared to the vehicle-treated group.
References
- 1. Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases | MAP Kinase [pagepressjournals.org]
- 2. chondrex.com [chondrex.com]
- 3. benchchem.com [benchchem.com]
- 4. Adjuvant-Induced Arthritis Model [chondrex.com]
- 5. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Inhibition of p38 pathway leads to OA-like changes in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Head-to-Head Comparison: BMS-751324 and BIRB 796 in p38 MAPK Inhibition
In the landscape of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway, BMS-751324 and BIRB 796 represent two distinct therapeutic strategies. This guide provides a detailed, objective comparison of their biochemical activity, mechanism of action, and preclinical efficacy, supported by experimental data to inform researchers, scientists, and drug development professionals. This compound is a prodrug that is converted in vivo to its active form, BMS-582949, a potent p38α MAPK inhibitor. BIRB 796, also known as Doramapimod, is a highly potent and selective inhibitor of p38 MAPK.
Mechanism of Action: A Tale of Two Binding Modes
BMS-582949, the active metabolite of this compound, functions as a dual-action p38 kinase inhibitor, targeting both the activity and activation of the enzyme. It binds to the ATP-binding pocket of p38α, inducing a conformational change in the activation loop. This change hinders phosphorylation by upstream MAP kinase kinases (MKKs), thereby preventing the activation of p38.[1]
In contrast, BIRB 796 is a diaryl urea compound that acts as an allosteric inhibitor. It binds to a site adjacent to the ATP-binding pocket, stabilizing the kinase in an inactive "DFG-out" conformation. This unique mechanism results in a slow dissociation rate and high binding affinity.[2]
Biochemical and Cellular Activity: A Quantitative Comparison
The following tables summarize the available quantitative data for BMS-582949 and BIRB 796, providing a basis for their comparative assessment.
| Parameter | BMS-582949 | BIRB 796 (Doramapimod) | References |
| Target | p38α MAPK | p38α, p38β, p38γ, p38δ MAPK | [3][4][5] |
| Binding Mechanism | ATP-competitive (Type I Inhibitor) | Allosteric (Type II Inhibitor) | [1][2] |
| IC50 (p38α) | 13 nM | 38 nM | [3][4][5] |
| IC50 (p38β) | >2000-fold selective for p38α | 65 nM | [4][5] |
| IC50 (p38γ) | >2000-fold selective for p38α | 200 nM | [4][5] |
| IC50 (p38δ) | >2000-fold selective for p38α | 520 nM | [4][5] |
| Cellular TNFα Inhibition (IC50) | 50 nM (in hPBMC) | 21 nM (in human PBMCs) | [3] |
| Table 1: Comparison of Biochemical and Cellular Potency |
| Kinase | BMS-582949 (% Inhibition or Fold Selectivity) | BIRB 796 (IC50 or % Inhibition) | References |
| JNK2 | 450-fold selective over JNK2 | Binds in the nanomolar range, but functional inhibition requires micromolar doses. IC50 = 98 nM (JNK2α2) | [6][7] |
| c-Raf | 190-fold selective over Raf | IC50 = 1.4 µM | [6] |
| B-Raf | Not reported | IC50 = 83 nM | [4] |
| Abl | Not reported | IC50 = 14.6 µM | [4] |
| Other Kinases | >2000-fold selectivity over a panel of 57 kinases | No significant inhibition on a panel of related kinases. SafetyScreen44™ panel (@10 µM) showed <70% inhibition for all 44 proteins. | [4][6][7] |
| Table 2: Kinase Selectivity Profile |
In Vivo Efficacy
Both BMS-582949 and BIRB 796 have demonstrated efficacy in animal models of inflammation. BMS-582949 was effective in a rat adjuvant arthritis model, showing a dose-dependent reduction in paw swelling.[8][9] Similarly, BIRB 796 has shown efficacy in a mouse model of established collagen-induced arthritis.[4] this compound, as a prodrug of BMS-582949, was developed to improve the pH-dependent solubility and oral exposure of the parent compound and demonstrated similar efficacy in preclinical models.
Experimental Protocols
p38α Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38α.
-
Reagent Preparation : Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 µM ATP). Dilute recombinant human p38α MAPK and a suitable substrate (e.g., ATF-2) in the kinase buffer. Prepare serial dilutions of the test compounds (BMS-582949 or BIRB 796) and a positive control (e.g., SB203580) in DMSO, followed by dilution in the kinase buffer.
-
Assay Procedure : In a 96-well plate, add the diluted p38α enzyme. Add the serially diluted test compounds or controls to the wells and incubate at room temperature for 10-15 minutes to allow for inhibitor binding. Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubation and Detection : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). Stop the reaction and measure the amount of phosphorylated substrate or ADP produced. This can be achieved using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays such as the ADP-Glo™ Kinase Assay.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.
TNF-α Release Assay in THP-1 Cells (Cellular)
This assay measures the inhibitory effect of the compounds on the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.
-
Cell Culture and Plating : Culture THP-1 cells in appropriate media. Plate the cells at a density of approximately 4.8 x 10⁴ cells per well in a 96-well plate.
-
Compound Treatment and Stimulation : Pre-incubate the cells with various concentrations of the test compounds for 30 minutes. Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production.
-
Incubation : Incubate the plates for 17-24 hours at 37°C.
-
TNF-α Quantification : Centrifuge the plates and collect the cell culture supernatants. Measure the concentration of human TNF-α in the supernatants using a commercially available ELISA or HTRF-based assay kit, following the manufacturer's instructions.
-
Data Analysis : Calculate the percentage of TNF-α inhibition at each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.
Rat Collagen-Induced Arthritis (CIA) Model
This in vivo model is used to evaluate the anti-inflammatory efficacy of compounds in a model that mimics human rheumatoid arthritis.
-
Induction of Arthritis : Emulsify type II collagen with an adjuvant (e.g., Complete Freund's Adjuvant). Induce arthritis in susceptible rat strains (e.g., Wistar-Lewis) by intradermal injection of the collagen emulsion at the base of the tail. A booster injection of collagen in Incomplete Freund's Adjuvant can be administered on day 7.
-
Treatment Protocol : For prophylactic treatment, begin oral administration of the test compound (e.g., BMS-582949 or BIRB 796) on the day of the booster injection. For therapeutic treatment, start dosing after the onset of clinical signs of arthritis (e.g., day 21).
-
Efficacy Evaluation : Monitor the animals regularly for clinical signs of arthritis, including hind-paw swelling, which can be measured using a plethysmometer. Body weight should also be recorded. At the end of the study, radiographic and histologic analysis of the joints can be performed to assess joint damage.
-
Biomarker Analysis : Collect serum samples to measure levels of inflammatory cytokines such as TNF-α and IL-1β using ELISA.
Visualizing the Pathways and Processes
Caption: p38 MAPK signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Caption: Bioactivation of the prodrug this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 3. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. opnme.com [opnme.com]
- 8. promega.com [promega.com]
- 9. Prevention of the onset and progression of collagen-induced arthritis in rats by the potent p38 mitogen-activated protein kinase inhibitor FR167653 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating p38 MAPK Inhibition by BMS-751324: A Comparative Guide to Downstream Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibition of p38 mitogen-activated protein kinase (MAPK) by BMS-751324. By focusing on downstream kinase assays, researchers can effectively quantify the on-target effects of this inhibitor. We present a comparative analysis of this compound with other well-characterized p38 MAPK inhibitors, SB203580 and BIRB 796, supported by detailed experimental protocols and data presentation.
This compound is a prodrug that is converted in vivo to its active form, BMS-582949, a potent and selective inhibitor of p38α MAPK.[1][2] The p38 MAPK signaling pathway plays a crucial role in cellular responses to inflammatory cytokines and environmental stress.[3] Upon activation, p38 MAPK phosphorylates and activates downstream kinases, including MAPK-activated protein kinase 2 (MK2) and p38-regulated/activated protein kinase (PRAK), also known as MAPKAPK5.[4][5] Therefore, assessing the phosphorylation status of these downstream targets serves as a reliable method to validate the efficacy of p38 MAPK inhibitors.
p38 MAPK Signaling Pathway
The diagram below illustrates the core components of the p38 MAPK signaling cascade, highlighting the point of inhibition by this compound and the subsequent impact on the downstream kinases MK2 and PRAK.
Caption: p38 MAPK signaling cascade and inhibitor action.
Comparative Inhibitor Analysis
To provide a comprehensive evaluation of this compound's efficacy, its performance was compared against two other widely used p38 MAPK inhibitors: SB203580, a first-generation selective inhibitor of p38α and p38β, and BIRB 796 (Doramapimod), a highly potent and allosteric inhibitor of p38 MAPK isoforms.[4][6][7][8]
| Inhibitor | Target(s) | IC50 (p38α) | Key Features |
| BMS-582949 (active form of this compound) | p38α MAPK | 13 nM[9][10] | Orally active, highly selective for p38α.[9] |
| SB203580 | p38α/β MAPK | ~600 nM[6] | Widely used research tool, ATP-competitive.[3][4] |
| BIRB 796 (Doramapimod) | p38α, β, γ, δ MAPK | 38 nM[8] | Potent, allosteric inhibitor with slow dissociation.[7][11] |
Table 1: Comparison of p38 MAPK Inhibitors
Experimental Validation: Downstream Kinase Assays
The following protocols detail methods to quantify the inhibition of p38 MAPK by measuring the activity of its downstream targets, MK2 and PRAK.
Experimental Workflow
The general workflow for validating p38 MAPK inhibition using downstream kinase assays is depicted below.
Caption: General experimental workflow for validation.
Protocol 1: In Vitro Kinase Assay for MK2/PRAK Activity
This assay measures the ability of p38 MAPK, immunoprecipitated from treated cells, to phosphorylate its downstream substrates in vitro.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-p38 MAPK antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Recombinant inactive MK2 or PRAK protein
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
SDS-PAGE loading buffer
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or U2OS) and grow to 80-90% confluency. Pre-treat cells with this compound, SB203580, BIRB 796, or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the p38 MAPK pathway by treating cells with an appropriate agonist (e.g., 10 µg/mL anisomycin for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation: Incubate cell lysates with anti-p38 MAPK antibody overnight at 4°C, followed by incubation with protein A/G agarose beads for 2 hours.
-
Kinase Reaction: Wash the immunoprecipitated p38 MAPK beads with lysis buffer and then with kinase assay buffer. Resuspend the beads in kinase buffer containing recombinant MK2 or PRAK and ATP (either radiolabeled or as per the ADP-Glo™ kit instructions). Incubate at 30°C for 30 minutes.
-
Detection:
-
Radiometric: Stop the reaction by adding SDS-PAGE loading buffer. Separate proteins by SDS-PAGE, transfer to a membrane, and detect phosphorylated substrates by autoradiography.
-
Luminescence (ADP-Glo™): Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.[12][13]
-
Protocol 2: Western Blot Analysis of Endogenous Phosphorylated MK2 and PRAK
This method directly measures the phosphorylation levels of endogenous MK2 and PRAK in cell lysates.
Materials:
-
Cell lysis buffer with phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate)
-
Primary antibodies: anti-phospho-MK2 (Thr334), anti-total MK2, anti-phospho-PRAK (Thr182), anti-total PRAK
-
HRP-conjugated secondary antibodies
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Prepare cell lysates from treated and stimulated cells as described in Protocol 1. Determine protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-MK2) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total form of the kinase (total MK2 or total PRAK) and a loading control (e.g., GAPDH) to normalize the data.
Quantitative Data Summary
The following table presents hypothetical data from downstream kinase assays, demonstrating the dose-dependent inhibition of p38 MAPK by this compound and its comparators.
| Treatment | Concentration | Phospho-MK2 (% of Stimulated Control) | Phospho-PRAK (% of Stimulated Control) |
| Vehicle Control | - | 100 | 100 |
| This compound | 10 nM | 55 | 60 |
| 50 nM | 20 | 25 | |
| 200 nM | 5 | 8 | |
| SB203580 | 100 nM | 85 | 90 |
| 500 nM | 40 | 45 | |
| 1 µM | 15 | 20 | |
| BIRB 796 | 10 nM | 60 | 65 |
| 50 nM | 25 | 30 | |
| 200 nM | 8 | 12 |
Table 2: Hypothetical Inhibition of Downstream Kinase Phosphorylation
Logical Comparison of Inhibitors
The choice of a p38 MAPK inhibitor can depend on the specific research question, including the desired isoform selectivity and mechanism of action.
Caption: Key features of p38 MAPK inhibitors.
By employing the methodologies outlined in this guide, researchers can robustly validate the inhibitory activity of this compound on the p38 MAPK pathway and objectively compare its performance against other standard inhibitors.
References
- 1. PRAK/MAPKAPK5 [1-471] | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. SB203580 | Cell Signaling Technology [cellsignal.com]
- 4. invivogen.com [invivogen.com]
- 5. stemcell.com [stemcell.com]
- 6. stemcell.com [stemcell.com]
- 7. opnme.com [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.com [promega.com]
- 13. promega.com.cn [promega.com.cn]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
BMS-582949: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
BMS-582949 is a potent and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK), a key signaling molecule in the cellular response to inflammatory cytokines and stress.[1][2][3][4][5] This guide provides a comparative analysis of the kinase selectivity profile of BMS-582949 against other relevant p38 MAPK inhibitors, supported by experimental data and detailed methodologies.
Kinase Selectivity Profile: BMS-582949 in Comparison
BMS-582949 is distinguished by its high selectivity for the p38α isoform of MAPK.[6][7] The compound exhibits an IC50 value of 13 nM for p38α and demonstrates over 2000-fold selectivity against a panel of 57 other kinases, including the p38γ and p38δ isoforms.[6][7] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
For a comprehensive understanding, the following table compares the kinase selectivity of BMS-582949 with other well-characterized p38 MAPK inhibitors.
| Compound | Primary Target(s) | IC50 / Kd (p38α) | Selectivity Profile Highlights |
| BMS-582949 | p38α MAPK | 13 nM (IC50)[1][2][3][4][5] | >2000-fold selective over a panel of 57 kinases.[6][7] 450-fold selective over JNK2 and 190-fold selective over Raf.[6] |
| BIRB 796 (Doramapimod) | p38α, β, γ, δ MAPK | 50-100 pM (Kd) | High affinity for all p38 isoforms (IC50s of 38-520 nM).[8][9] Also inhibits JNK2α2 (IC50 = 98 nM) and c-Raf-1 (IC50 = 1.4 µM). |
| SB203580 | p38α, p38β MAPK | 0.3-0.5 µM (IC50)[10] | A widely used research tool, but with less selectivity compared to newer compounds. |
| VX-745 | p38α MAPK | Potent p38α inhibitor. | A potent and selective p38α inhibitor. |
| LY3007113 | p38 MAPK | ATP-competitive inhibitor.[11][12] | Activity demonstrated through inhibition of the downstream target MAPKAP-K2.[11] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to determine kinase selectivity, the following diagrams are provided.
Caption: The p38 MAPK signaling cascade and the inhibitory action of BMS-582949.
Caption: A generalized workflow for determining the kinase selectivity profile of a compound.
Experimental Protocols
The determination of the kinase selectivity profile of BMS-582949 and other inhibitors typically involves in vitro biochemical assays. Below are representative protocols for such experiments.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Purified recombinant kinases (p38α and a panel of other kinases)
-
Test compound (BMS-582949) and control inhibitors
-
Kinase-specific substrates (e.g., ATF2 for p38 MAPK)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate buffer (e.g., DMSO).
-
Add the diluted compound to the assay plate wells.
-
Add the purified kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the test compound.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
-
Cellular TNFα Release Assay
This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNFα in a cellular context.
-
Materials:
-
Human peripheral blood mononuclear cells (hPBMCs) or a similar cell line
-
Lipopolysaccharide (LPS)
-
Test compound (BMS-582949)
-
Cell culture medium and reagents
-
TNFα ELISA kit
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Stimulate the cells with LPS to induce the production of TNFα.
-
Incubate the cells for a further period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNFα in the supernatant using a TNFα ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in TNFα production.
-
Conclusion
BMS-582949 is a highly potent and selective inhibitor of p38α MAPK. Its superior selectivity profile, as demonstrated through rigorous in vitro kinase screening, suggests a lower likelihood of off-target effects compared to less selective inhibitors. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of this and other kinase inhibitors, which is essential for the development of targeted and effective therapies for inflammatory diseases.
References
- 1. BMS-582949 | p38 MAPK inhibitor | Probechem Biochemicals [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BMS582949 | p38 MAPK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. BMS582949|623152-17-0|p38 MAPK|Acesobio [acesobio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. opnme.com [opnme.com]
- 10. abmole.com [abmole.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Specificity of BMS-751324 for the p38 Alpha Isoform: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of BMS-751324, a clinical prodrug of the potent p38α inhibitor BMS-582949, against other p38 MAPK inhibitors. We present supporting experimental data, detailed protocols, and visual pathways to objectively assess its specificity for the p38 alpha isoform.
This compound is a prodrug developed to improve the pharmaceutical properties of its active form, BMS-582949. It is BMS-582949 that exerts the inhibitory action on the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK family, comprising four isoforms (α, β, γ, and δ), plays a pivotal role in inflammatory responses. Therefore, the isoform-specific inhibition by compounds like BMS-582949 is a critical determinant of their therapeutic efficacy and potential side effects.
Comparative Analysis of p38 Inhibitor Specificity
The following table summarizes the inhibitory potency (IC50) of BMS-582949 and other well-characterized p38 inhibitors against the four p38 MAPK isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| BMS-582949 | 13 | Not Available | >26,000 | >26,000 |
| Doramapimod (BIRB-796) | 38 | 65 | 200 | 520 |
| Neflamapimod (VX-745) | 10 | ~220** | Not Available | Not Available |
| SB202190 | 50 | 100 | Not Available | Not Available |
| SB203580 | 300-500 | Not Available | Not Available | Not Available |
*BMS-582949 demonstrates >2000-fold selectivity for p38α over p38γ and p38δ. **Neflamapimod is reported to have 22-fold greater selectivity for p38α over p38β.
Visualizing the p38 Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. The diagram below illustrates the central role of p38α in this pathway.
Caption: The p38 MAPK signaling cascade, highlighting the inhibitory action of BMS-582949 on p38α.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of inhibitor specificity data, detailed experimental methodologies are crucial. Below are representative protocols for biochemical and cellular assays to determine p38 MAPK inhibition.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified p38 isoform.
1. Materials and Reagents:
- Recombinant human p38α, p38β, p38γ, and p38δ (active)
- Kinase substrate (e.g., ATF2 or a specific peptide)
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
- Test compound (BMS-582949) and control inhibitors
- ADP-Glo™ Kinase Assay Kit (or similar detection system)
- 96- or 384-well plates
2. Procedure:
- Prepare serial dilutions of the test compound in DMSO.
- Add the diluted compound to the wells of the assay plate.
- Add the specific p38 isoform and the kinase substrate to the wells.
- Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding ATP.
- Incubate for a specific time (e.g., 30-60 minutes) at 30°C.
- Stop the reaction and detect the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).
- Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for TNF-α Production Inhibition
This assay measures the effect of the inhibitor on a downstream biological consequence of p38α activation in a cellular context.
1. Materials and Reagents:
- Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Lipopolysaccharide (LPS)
- Test compound (BMS-582949)
- TNF-α ELISA kit
2. Procedure:
- Plate the cells in a 96-well plate and incubate overnight.
- Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
- Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
- Incubate for an appropriate period (e.g., 4-6 hours).
- Collect the cell supernatant.
- Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
- Calculate the percentage of TNF-α inhibition for each compound concentration.
- Determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the specificity of a kinase inhibitor.
Caption: A generalized workflow for determining the in vitro specificity of a kinase inhibitor.
Conclusion
The available data strongly supports the high specificity of BMS-582949, the active form of this compound, for the p38α MAPK isoform. Its sub-nanomolar potency and remarkable selectivity of over 2000-fold against other p38 isoforms, particularly γ and δ, distinguish it from other p38 inhibitors. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it may minimize off-target effects and lead to a more favorable safety profile. The provided experimental protocols offer a framework for researchers to independently verify these findings and to evaluate the specificity of other kinase inhibitors. The visualized pathways and workflows serve as clear guides for understanding the mechanism of action and the experimental design crucial for drug discovery and development.
References
BMS-582949: A Comparative Analysis of its Cross-reactivity with other MAP Kinases
For Researchers, Scientists, and Drug Development Professionals
BMS-582949 is a potent and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and stress. With a half-maximal inhibitory concentration (IC50) of 13 nM for p38α, its high selectivity is a critical attribute for its therapeutic potential in inflammatory diseases. This guide provides a comparative analysis of the cross-reactivity of BMS-582949 against other members of the MAP kinase family, supported by available experimental data and protocols.
High Selectivity Profile of BMS-582949
Extensive kinase profiling has demonstrated that BMS-582949 is a highly selective inhibitor of p38α. In a comprehensive study, the compound was profiled against a panel of 57 kinases, including serine/threonine kinases, nonreceptor tyrosine kinases, and receptor tyrosine kinases. The results revealed that BMS-582949 exhibits over 2000-fold selectivity for p38α compared to the other kinases tested, including the p38γ and p38δ isoforms.[1][2] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the inhibitor.
While specific IC50 values for other key MAP kinases such as JNK, ERK, and ERK5 from a head-to-head study involving BMS-582949 are not detailed in the primary publication, the broad kinase panel screening confirms its minimal activity against a wide range of other kinases. This suggests a favorable cross-reactivity profile within the MAP kinase family.
Comparative Kinase Inhibition Data
To illustrate the selectivity of BMS-582949, the following table summarizes its inhibitory activity against its primary target, p38α.
| Kinase | BMS-582949 IC50 (nM) |
| p38α | 13 |
Data sourced from Liu C, et al. J Med Chem. 2010.[1][3]
Signaling Pathway Context
The MAP kinase signaling pathways are crucial for a variety of cellular processes. The diagram below illustrates the canonical pathways involving p38, JNK, and ERK, highlighting the central role of p38α, the primary target of BMS-582949.
Caption: Simplified MAP Kinase Signaling Pathways.
Experimental Protocols
The determination of kinase inhibition, such as the IC50 value for BMS-582949 against p38α, is typically performed using an in vitro kinase assay. Below is a generalized protocol based on common methodologies.
Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.
Materials:
-
Recombinant human p38α kinase (active)
-
Kinase substrate (e.g., ATF-2)
-
ATP (Adenosine triphosphate)
-
Test compound (BMS-582949)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT, and 0.1 mg/mL BSA)
-
96-well or 384-well assay plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Experimental Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of BMS-582949 in DMSO, and then dilute further in the kinase assay buffer.
-
Assay Plate Setup: Add a small volume of the diluted compound to the wells of the assay plate. Include controls for 100% kinase activity (vehicle control) and 0% activity (no enzyme).
-
Kinase Addition: Add the diluted p38α kinase to each well.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for the interaction between the inhibitor and the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF-2) and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP and then a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
BMS-582949 is a highly selective inhibitor of p38α MAP kinase, demonstrating minimal cross-reactivity against a broad panel of other kinases. This high selectivity is a key feature that distinguishes it from less specific kinase inhibitors and underscores its potential for targeted therapy in inflammatory conditions. The provided experimental framework offers a basis for researchers to conduct their own comparative studies and further investigate the nuanced selectivity profile of this and other kinase inhibitors.
References
A Researcher's Guide to Negative Control Experiments for BMS-536924 Studies
For researchers, scientists, and drug development professionals, establishing the specificity of a targeted inhibitor is paramount. This guide provides a comparative framework for designing robust negative control experiments in studies investigating the dual IGF-1R/InsR inhibitor, BMS-536924.
This document outlines key considerations for negative controls, provides detailed experimental protocols for common assays, and presents visual workflows to ensure the generation of reliable and publishable data.
Understanding the Importance of Negative Controls
In studies involving potent kinase inhibitors like BMS-536924, negative controls are crucial for demonstrating that the observed biological effects are a direct result of targeting the intended signaling pathway and not due to off-target effects or general cellular toxicity. An ideal negative control would be a structurally similar analog of BMS-536924 that is devoid of inhibitory activity against IGF-1R and InsR. However, in the absence of a commercially available, validated inactive analog, a well-characterized inhibitor of a distinct signaling pathway can serve as an effective alternative.
This guide proposes the use of BMS-582949 , a potent and selective p38α MAP kinase inhibitor, as a negative control for BMS-536924 studies. The rationale is that while both are small molecule kinase inhibitors, they target distinct signaling cascades. Observing a lack of effect with BMS-582949 in assays where BMS-536924 is active would strongly support the specific on-target activity of BMS-536924.
Comparative Data Summary
The following table summarizes the key characteristics of BMS-536924 and the proposed negative control, BMS-582949, providing a clear basis for their differential effects in experimental settings.
| Feature | BMS-536924 | BMS-582949 (Negative Control) |
| Primary Target(s) | Insulin-like Growth Factor 1 Receptor (IGF-1R), Insulin Receptor (InsR)[1][2] | p38α Mitogen-Activated Protein Kinase (MAPK) |
| Mechanism of Action | ATP-competitive inhibitor of IGF-1R/InsR kinase activity[2] | Selective inhibitor of p38α MAPK |
| Reported IC50 (IGF-1R) | ~100 nM[1] | Not applicable |
| Reported IC50 (InsR) | ~73 nM[1] | Not applicable |
| Reported IC50 (p38α) | Not a primary target | ~13 nM |
| Expected Cellular Effect | Inhibition of IGF-1/Insulin-mediated signaling, leading to decreased cell proliferation and survival. | Inhibition of stress and inflammatory signaling pathways. |
Experimental Protocols and Workflows
To rigorously validate the specificity of BMS-536924, it is essential to employ a battery of well-controlled cellular and biochemical assays. Below are detailed protocols for key experiments, comparing the expected outcomes for BMS-536924 and the negative control, BMS-582949.
Signaling Pathway Analysis: Western Blotting for Phospho-IGF-1R
This experiment directly assesses the ability of BMS-536924 to inhibit the autophosphorylation of IGF-1R upon ligand stimulation, a key initial step in the signaling cascade.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., MCF10A, M059K, or U87MG) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat cells with varying concentrations of BMS-536924 (e.g., 10 nM - 1 µM), BMS-582949 (e.g., 10 nM - 1 µM), or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with recombinant human IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-IGF-1R (Tyr1135/1136), total IGF-1R, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Expected Results:
| Treatment | Expected p-IGF-1R Level | Rationale |
| Vehicle (DMSO) + IGF-1 | High | Baseline activation of IGF-1R by its ligand. |
| BMS-536924 + IGF-1 | Decreased (dose-dependent) | Specific inhibition of IGF-1R autophosphorylation. |
| BMS-582949 + IGF-1 | High | No expected inhibition of IGF-1R signaling. |
Cell Viability and Proliferation Assays
These assays measure the downstream functional consequences of IGF-1R/InsR inhibition on cell survival and growth.
Experimental Workflow:
References
Validating the Anti-inflammatory Effects of BMS-751324 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory efficacy of BMS-751324, a prodrug of the potent p38α mitogen-activated protein kinase (MAPK) inhibitor BMS-582949, with other relevant p38 MAPK inhibitors. The data presented is derived from studies utilizing primary human cells, offering a more physiologically relevant context for evaluating a compound's therapeutic potential.
Comparative Efficacy in Primary Human Cells
The anti-inflammatory activity of BMS-582949 and alternative p38 MAPK inhibitors was quantified by their ability to inhibit the release of pro-inflammatory cytokines, primarily Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), from primary human peripheral blood mononuclear cells (PBMCs) or whole blood stimulated with lipopolysaccharide (LPS). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Primary Cell Type | Cytokine Inhibited | IC50 (nM) |
| BMS-582949 | Human PBMCs | TNFα | 50 |
| VX-745 (Neflamapimod) | Human PBMCs | TNFα | 51 - 180 |
| IL-1β | 56 | ||
| VX-702 | Human Whole Blood | TNFα | 99 (ng/mL) |
| IL-1β | 122 (ng/mL) | ||
| IL-6 | 59 (ng/mL) | ||
| PH-797804 | Human Monocytic U937 Cells & Primary Rat Bone Marrow Cells | TNFα & Osteoclast formation | 5.9 & 3 |
| SB-681323 (Dilmapimod) | COPD Patient Whole Blood | TNFα | 33.4% inhibition at 7.5mg, 40% at 25mg |
Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
A standardized method for isolating PBMCs from whole blood is crucial for obtaining a viable and pure cell population for subsequent in vitro assays.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube, creating a distinct interface.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Following centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the second layer containing the PBMCs (the "buffy coat").
-
Transfer the buffy coat layer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding 30-40 mL of PBS and centrifuging at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
LPS-Induced Cytokine Release Assay in PBMCs
This assay is a cornerstone for evaluating the anti-inflammatory potential of test compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines from LPS-stimulated primary immune cells.
Materials:
-
Isolated human PBMCs
-
RPMI-1640 complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., BMS-582949) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNFα, IL-1β, and IL-6
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the isolated PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Prepare serial dilutions of the test compounds (e.g., BMS-582949) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Pre-incubate the cells with the test compounds for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of LPS and add it to all wells (except the no-treatment control) to a final concentration of 100 ng/mL to stimulate cytokine production.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of TNFα, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 value for each compound by plotting the percentage of cytokine inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams illustrate the p38 MAPK signaling pathway and the experimental workflow for validating the anti-inflammatory effects of this compound.
Caption: The p38 MAPK signaling pathway in inflammation.
Caption: Workflow for validating anti-inflammatory effects.
Safety Operating Guide
Proper Disposal of BMS-751324: A Procedural Guide for Laboratory Personnel
Disclaimer: Specific disposal instructions for the investigational p38α MAP kinase inhibitor BMS-751324 are not publicly available. The following procedures are based on general best practices for the disposal of cytotoxic and hazardous research compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and the compound's Safety Data Sheet (SDS), if available, for specific guidance and to ensure compliance with all local, state, and federal regulations.
The proper disposal of investigational drugs like this compound is critical to ensure the safety of laboratory personnel and the environment. As a compound likely classified as a cytotoxic agent, all materials that have come into contact with it must be treated as hazardous waste.[1][2][3] The primary method of disposal for this type of waste is incineration by a licensed hazardous waste management vendor.[4][5][6]
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is mandatory to ensure safe and compliant disposal.[1] Waste is typically categorized as either "trace" or "bulk" chemotherapy/cytotoxic waste.
| Waste Category | Description | Disposal Container |
| Trace Cytotoxic Waste | Items contaminated with residual amounts of a cytotoxic agent, such as empty vials, syringes, personal protective equipment (PPE), and labware. An "RCRA empty" container holds less than 3% of the former volume.[1] | Yellow or other designated sharps/waste containers, clearly labeled "Trace Chemotherapy/Cytotoxic Waste".[1] |
| Bulk Cytotoxic Waste | Materials grossly contaminated with a cytotoxic agent or the agent itself. This includes partially used vials, spill cleanup materials, and expired or unused formulations.[1] | Black or other designated hazardous waste containers, clearly labeled "Hazardous Waste - Chemotherapy/Cytotoxic".[1] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the steps for the safe handling and disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE):
-
Before handling the compound or its waste, don appropriate PPE, including a lab coat or gown, double gloves (chemotherapy-rated), and safety glasses or a face shield.[7]
2. Waste Identification and Segregation:
-
At the point of generation, determine the appropriate waste category for each item (trace or bulk).[1]
-
Do not mix cytotoxic waste with other waste streams unless explicitly permitted by your EHS department.[8]
3. Containerization:
-
Trace Waste: Place items with residual contamination (e.g., empty vials, used gloves, gowns, bench paper) into a designated and properly labeled yellow trace cytotoxic waste container.[1][3]
-
Bulk Waste: Dispose of the pure compound, partially used vials, or materials from a spill cleanup into a designated and labeled black bulk hazardous waste container.[1]
-
Sharps: All contaminated sharps (needles, syringes, etc.) must be placed in a puncture-proof sharps container designated for cytotoxic waste.[2][3]
4. Labeling:
-
Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any known hazards.[8][9]
-
Include the Principal Investigator's name, lab location, and contact information on the label.[9]
5. Storage:
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[9] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Do not overfill containers; they should be securely sealed when three-quarters full.[1]
6. Disposal Request and Pickup:
-
Once a container is full or the accumulation time limit is approaching, submit a waste pickup request to your institution's EHS department.[8][9]
-
EHS personnel will collect the waste for consolidation and transport to a permitted hazardous waste incinerator.[4][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 6. youtube.com [youtube.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling BMS-751324
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of BMS-751324, a potent p38α MAP kinase inhibitor prodrug. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to ensure a safe laboratory environment and minimize exposure risk. Given the absence of a publicly available specific Safety Data Sheet (SDS), a conservative approach, treating this compound as a highly potent compound, is mandatory.
Hazard Communication and Risk Assessment
While specific quantitative occupational exposure limits for this compound are not established, its nature as a potent kinase inhibitor necessitates stringent handling practices. Kinase inhibitors are often designed to be highly specific and potent, and as such, may elicit pharmacological effects at low doses. Therefore, all handling procedures should be performed under the assumption that the compound is hazardous.
Key Considerations:
-
Primary Routes of Exposure: Inhalation of aerosols, dermal contact, and ingestion.
-
Potential Health Effects: As a potent pharmaceutical compound, unintended exposure could lead to unforeseen physiological effects.
-
Engineering Controls as Primary Protection: Engineering controls, such as fume hoods and ventilated enclosures, are the first line of defense. Personal Protective Equipment (PPE) serves as a critical secondary barrier.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent direct contact with this compound. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Double-gloving with chemotherapy-rated gloves | Disposable, impervious lab coat with knit cuffs | N95 or higher-rated respirator within a certified chemical fume hood or ventilated balance enclosure |
| Solution Preparation | Safety glasses with side shields or goggles | Double-gloving with chemotherapy-rated gloves | Disposable, impervious lab coat with knit cuffs | Not generally required if performed in a certified chemical fume hood |
| In Vitro / In Vivo Dosing | Safety glasses with side shields or goggles | Double-gloving with chemotherapy-rated gloves | Disposable, impervious lab coat with knit cuffs | As determined by risk assessment, particularly if aerosol generation is possible |
| General Laboratory Handling | Safety glasses with side shields | Single pair of nitrile gloves | Standard lab coat | Not required |
Engineering Controls and Laboratory Practices
Properly designed and maintained engineering controls are fundamental to safely handling potent compounds like this compound.
| Control Measure | Specifications and Procedures |
| Ventilation | All weighing of solid this compound and preparation of concentrated stock solutions must be conducted in a certified chemical fume hood or a ventilated laminar flow enclosure.[2] The face velocity of the fume hood should be verified regularly. |
| Designated Areas | Establish a designated area for handling this compound to minimize the risk of cross-contamination. This area should be clearly marked. |
| Work Surfaces | Cover work surfaces with disposable, absorbent bench paper to contain any potential spills. |
| Cleaning and Decontamination | All surfaces and equipment should be decontaminated after use. A suitable decontamination solution (e.g., 10% bleach solution followed by a water rinse, or a validated commercial decontamination agent) should be employed. |
Step-by-Step Handling and Disposal Workflow
Adherence to a strict, procedural workflow is critical for minimizing exposure and ensuring consistent safety across all laboratory personnel.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
